Product packaging for 2-(Phenylsulfonyl)ethanamine hydrochloride(Cat. No.:CAS No. 38752-48-6)

2-(Phenylsulfonyl)ethanamine hydrochloride

Cat. No.: B112568
CAS No.: 38752-48-6
M. Wt: 221.71 g/mol
InChI Key: HSFNBRHAUKLROY-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO2S and its molecular weight is 221.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClNO2S B112568 2-(Phenylsulfonyl)ethanamine hydrochloride CAS No. 38752-48-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzenesulfonyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c9-6-7-12(10,11)8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFNBRHAUKLROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Phenylsulfonyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Phenylsulfonyl)ethanamine hydrochloride (CAS No: 38752-48-6), a valuable building block in medicinal chemistry and drug discovery. This document details a potential synthetic pathway, outlines experimental protocols, and presents key analytical data for the characterization of the target compound.

Introduction

This compound, also known as 2-aminoethyl phenyl sulfone hydrochloride, is a primary amine containing a phenylsulfonyl group.[1] This structural motif is of significant interest in the development of novel therapeutic agents due to the diverse biological activities associated with sulfonamides. The presence of a primary amine provides a versatile handle for further chemical modifications, allowing for its incorporation into a wide array of molecular scaffolds.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reaction of a benzenesulfonyl halide with 2-chloroethylamine hydrochloride in the presence of a base. This approach is based on a general method for the preparation of sulfonylamides.[2]

Reaction Scheme:

Synthesis Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Intermediate N-(2-chloroethyl)benzenesulfonamide Benzenesulfonyl_Chloride->Intermediate + Two_Chloroethylamine_HCl 2-Chloroethylamine Hydrochloride Two_Chloroethylamine_HCl->Intermediate + Base Base (e.g., NaOH) Base->Intermediate Reaction Target 2-(Phenylsulfonyl)ethanamine Hydrochloride Intermediate->Target Ammonolysis/Hydrolysis HCl HCl HCl->Target Salt Formation Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials: Benzenesulfonyl chloride 2-Chloroethylamine HCl Reaction Reaction with Base Start->Reaction Workup Work-up & Isolation Reaction->Workup Ammonolysis Ammonolysis Workup->Ammonolysis Salt_Formation Hydrochloride Salt Formation Ammonolysis->Salt_Formation Purification Purification Salt_Formation->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Final_Product Pure 2-(Phenylsulfonyl)ethanamine Hydrochloride NMR->Final_Product IR->Final_Product MS->Final_Product

References

physical and chemical properties of 2-(Phenylsulfonyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(Phenylsulfonyl)ethanamine hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data, experimental context, and logical relationships.

Chemical Identity and Physical Properties

This compound is a chemical compound with the molecular formula C₈H₁₂ClNO₂S.[1] It is also known by synonyms such as 2-Aminoethylphenylsulfone hydrochloride and 2-(benzenesulfonyl)ethan-1-amine hydrochloride.[1] The compound exists as a solid at room temperature.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-(benzenesulfonyl)ethanamine;hydrochloride[1]
CAS Number 38752-48-6[1]
Molecular Formula C₈H₁₂ClNO₂S[1]
Molecular Weight 221.71 g/mol [1]
Physical Form Solid[2]
Purity 95%
Storage Temperature Refrigerator

Experimental Protocols

Synthesis

A plausible synthetic route for this compound could involve the reaction of 2-phenylethanesulfonyl chloride with ammonia, followed by conversion to the hydrochloride salt. A general workflow for such a synthesis is depicted below.

SynthesisWorkflow General Synthesis Workflow Start 2-Phenylethanesulfonyl Chloride Intermediate 2-(Phenylsulfonyl)ethanamine (Free Base) Start->Intermediate Ammonolysis Reactant Ammonia Reactant->Intermediate Product This compound Intermediate->Product Salt Formation Reagent Hydrochloric Acid (HCl) Reagent->Product

A general synthetic workflow for 2-(Phenylsulfonyl)ethanamine derivatives.

A detailed protocol for a related compound, 2-(2'-chloroethylsulfonyl)ethylamine HCl salt, involves a multi-step synthesis starting from 2-aminoethyl hydrogen sulfate and 2-mercaptoethanol.[3] This is followed by chlorination and oxidation to yield the final product.[3] This suggests that the synthesis of the target compound may also involve the construction of the ethylamine and phenylsulfonyl moieties through a series of reactions.

Purification

Purification of the crude product would likely involve recrystallization. Common solvents for recrystallizing amine hydrochlorides include ethanol, methanol, or mixtures of a polar solvent with a less polar anti-solvent.[4] The general steps for recrystallization are outlined below.

PurificationWorkflow General Purification Workflow Crude Crude Product Dissolve Dissolve in minimum hot solvent Crude->Dissolve Filter Hot filtration to remove insoluble impurities Dissolve->Filter Crystallize Cool to induce crystallization Filter->Crystallize Isolate Isolate crystals by filtration Crystallize->Isolate Dry Dry crystals Isolate->Dry Pure Pure 2-(Phenylsulfonyl)ethanamine Hydrochloride Dry->Pure

A general workflow for the purification by recrystallization.

Analytical Data

While specific spectral data for this compound was not found in the provided search results, typical spectral characteristics for related compounds can be inferred.

Table 2: Expected Analytical Characteristics

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, and the two methylene groups of the ethanamine chain. The presence of the hydrochloride salt may cause broadening of the amine proton signal.
¹³C NMR Resonances for the carbons of the phenyl ring and the two aliphatic carbons of the ethanamine backbone.
FTIR Characteristic peaks for N-H stretching of the amine, S=O stretching of the sulfonyl group, and C-H and C=C stretching of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the free base, and fragmentation patterns characteristic of the loss of the sulfonyl group and cleavage of the ethylamine chain.

Biological Activity and Potential Applications

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents.[5] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[5]

One of the primary mechanisms of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5][6] CAs are involved in numerous physiological processes, and their inhibition can be a therapeutic strategy for various diseases.[5]

SignalingPathway Potential Mechanism of Action Compound 2-(Phenylsulfonyl)ethanamine Hydrochloride Target Carbonic Anhydrase (CA) Compound->Target Inhibition Product H⁺ + HCO₃⁻ Target->Product Catalysis Substrate CO₂ + H₂O Substrate->Product Effect Physiological Effect (e.g., pH regulation, ion transport) Product->Effect

A potential mechanism of action via carbonic anhydrase inhibition.

The sulfonamide group can also act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[7] This disruption of folate metabolism leads to a bacteriostatic effect, inhibiting bacterial growth.[7][8]

Given these established activities for the benzenesulfonamide scaffold, it is plausible that this compound could be investigated for its potential as a carbonic anhydrase inhibitor or as an antibacterial agent. Further in-vitro and in-vivo studies are necessary to elucidate its specific biological targets and pharmacological profile.

References

A Technical Guide to the Mechanism of Action of 2-(Phenylsulfonyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature and pharmacological databases do not contain specific information regarding the mechanism of action of 2-(Phenylsulfonyl)ethanamine hydrochloride. The compound is listed in chemical databases, but its biological activity has not been characterized.[1]

Therefore, this document serves as a comprehensive, illustrative template for a technical guide, as requested. It outlines the methodologies, data presentation, and analyses that would be required to elucidate and describe the compound's mechanism of action. To fulfill the user's core requirements, we will proceed with a hypothetical mechanism of action , positing that this compound (herein abbreviated as PSE-HCl) acts as a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This is a plausible hypothesis, as the sulfonamide moiety is present in various kinase inhibitors.[2]

Introduction

This compound (PSE-HCl) is a small molecule belonging to the sulfonamide class of compounds.[1] While many sulfonamides are known for a wide range of biological activities including antibacterial and anticancer effects, the specific molecular targets of PSE-HCl remain uncharacterized.[3][4][5] This guide proposes a hypothetical mechanism centered on the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation, and details the experimental framework required to validate this hypothesis.

Hypothetical Core Mechanism of Action: Selective CDK9 Inhibition

We hypothesize that PSE-HCl functions as a selective ATP-competitive inhibitor of CDK9. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. By binding to the ATP pocket of CDK9, PSE-HCl is presumed to prevent the phosphorylation of key substrates, including the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors. This action inhibits the transition from paused to productive transcriptional elongation, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc, ultimately inducing apoptosis in susceptible (e.g., cancer) cells.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway and the inhibitory action of PSE-HCl.

G cluster_1 CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CycT1 Cyclin T1 CycT1->PTEFb RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII Phosphorylates Ser2 pRNAPII RNA Polymerase II (Elongating) Transcription Gene Transcription (e.g., c-Myc, Mcl-1) pRNAPII->Transcription PSEHCl PSE-HCl PSEHCl->CDK9

Caption: Hypothetical inhibition of the P-TEFb pathway by PSE-HCl.

Quantitative Data Summary

To validate the potency and selectivity of PSE-HCl, a panel of in vitro kinase assays would be performed. The following table summarizes hypothetical quantitative data from such experiments.

Target KinaseIC50 (nM)Fold Selectivity vs. CDK9
CDK9/CycT1 85 1
CDK1/CycB8,500100
CDK2/CycA12,750150
CDK4/CycD1>25,000>294
CDK7/CycH6,37575
PIM111,900140
GSK3β>25,000>294

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
  • Objective: To determine the IC50 of PSE-HCl against CDK9 and a panel of other kinases.

  • Materials: LanthaScreen™ Eu-anti-GST antibody, GFP-tagged substrate protein, ATP, kinase buffer, purified recombinant kinases, PSE-HCl.

  • Procedure:

    • Prepare a serial dilution of PSE-HCl in DMSO, followed by a 1:100 dilution in kinase buffer.

    • In a 384-well plate, add 2.5 µL of the diluted PSE-HCl compound or DMSO vehicle control.

    • Add 2.5 µL of a kinase/substrate mixture (e.g., CDK9/CycT1 and a GFP-CTD peptide).

    • Initiate the reaction by adding 5 µL of ATP solution to a final concentration equal to the Km for the respective enzyme.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of EDTA solution containing the LanthaScreen™ Eu-anti-GST antibody.

    • Incubate for 30 minutes at room temperature to allow for antibody binding.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and plot the results against the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Western Blot for Downstream Target Modulation
  • Objective: To confirm that PSE-HCl inhibits the CDK9 pathway in a cellular context by measuring levels of downstream proteins.

  • Materials: Human cancer cell line (e.g., MV4-11), RPMI-1640 medium, FBS, PSE-HCl, RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, primary antibodies (anti-pSer2-RNAPII, anti-Mcl-1, anti-c-Myc, anti-Actin), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Culture MV4-11 cells to a density of 0.5 x 10⁶ cells/mL.

    • Treat cells with varying concentrations of PSE-HCl (e.g., 0, 100, 250, 500, 1000 nM) for 6 hours.

    • Harvest cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer containing inhibitors.

    • Quantify protein concentration using the BCA assay.

    • Denature 20 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and a chemiluminescence imaging system. Actin is used as a loading control.

Visualization of Workflows

Experimental Workflow for Kinase Inhibitor Characterization

The logical flow from initial screening to cellular validation is depicted below.

G A Primary Screen (Single concentration vs CDK9) B Dose-Response Assay (Determine IC50 for CDK9) A->B C Selectivity Profiling (Panel of >20 kinases) B->C D Cellular Proliferation Assay (e.g., MTT/CellTiter-Glo) C->D Selectivity Confirmed E Target Engagement Assay (Western Blot for p-RNAPII) D->E Potent Anti-proliferative Effect Observed F Downstream Effect Assay (Western Blot for Mcl-1, c-Myc) E->F G Mechanism Validation Complete F->G

Caption: Workflow for characterizing a hypothetical kinase inhibitor.

Conclusion

Based on this hypothetical framework, this compound (PSE-HCl) is posited to be a potent and selective inhibitor of CDK9. The proposed mechanism involves the direct inhibition of CDK9's kinase activity, leading to reduced phosphorylation of RNAPII and subsequent downregulation of key survival proteins like Mcl-1 and c-Myc. The provided quantitative data and experimental protocols outline a clear and robust strategy for validating this mechanism of action. Should this hypothesis be confirmed, PSE-HCl could represent a promising lead compound for the development of novel therapeutics targeting transcription-addicted cancers.

References

In-Depth Technical Guide: Toxicology and Safety Data for 2-(Phenylsulfonyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 2-(Phenylsulfonyl)ethanamine hydrochloride have not been thoroughly investigated. This guide summarizes the currently available safety information and outlines standard toxicological testing methodologies for a comprehensive evaluation.

Chemical and Physical Properties

This compound is a solid organic compound. Key identification and physical properties are summarized below.

PropertyValueReference
CAS Number 38752-48-6[1]
Molecular Formula C8H12ClNO2S[1]
Molecular Weight 221.71 g/mol [1]
Melting Point 212 - 214 °C
Appearance Solid-

Hazard Identification and Safety Information

Based on available Safety Data Sheets (SDS), this compound is classified with several hazards. Personal protective equipment and proper handling procedures are crucial when working with this compound.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementReference
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[2]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[2]
Corrosive to Metals1H290: May be corrosive to metals
Handling, Storage, and First Aid
AspectRecommendationReference
Handling Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection.[3]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store away from incompatible materials.
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]
In Case of Skin Contact Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[5]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
If Swallowed Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Standard Experimental Protocols for Toxicological Assessment

Given the lack of specific toxicological studies for this compound, this section details the standard methodologies for key experiments that would be required for a comprehensive safety assessment. These protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of several toxicity classes.[6][7]

  • Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification with a minimal number of animal deaths.[8][9]

  • Animal Model: Typically, rodents (e.g., rats) of a single sex are used.[9]

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[9]

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]

    • Body weight is recorded at specified intervals.

    • At the end of the study, surviving animals are euthanized and a gross necropsy is performed.

  • Data Analysis: The classification is determined by the number of animals that die or show clear signs of toxicity at each dose level.

In Vitro Skin Corrosion - OECD Test Guideline 431 (Reconstructed Human Epidermis Test)

This in vitro test determines the potential of a substance to cause skin corrosion.[11][12]

  • Principle: The test substance is applied to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive substances are able to penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[13][14]

  • Model: Commercially available RhE models such as EpiSkin™, EpiDerm™, or SkinEthic™ are used.[15]

  • Procedure:

    • The test substance is applied topically to the RhE tissue.

    • Tissues are exposed for specific time points (e.g., 3 minutes and 1 hour).

    • After exposure, the tissues are rinsed and incubated in fresh medium.

    • Cell viability is determined using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.[13]

  • Data Analysis: A substance is identified as corrosive if the cell viability is below a certain threshold after a specific exposure time.

In Vitro Eye Irritation - OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium Test)

This in vitro method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[16][17]

  • Principle: The test material is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is predicted by the reduction in cell viability.[18][19]

  • Model: A multilayered, differentiated RhCE model that mimics the human corneal epithelium.[19]

  • Procedure:

    • The test substance is applied topically to the RhCE tissue.

    • Exposure time varies for liquids (e.g., 30 minutes) and solids (e.g., 6 hours).[18]

    • Following exposure and a post-exposure incubation period, cell viability is measured using the MTT assay.[17]

  • Data Analysis: If the mean cell viability is greater than 60%, the substance is considered a non-irritant (UN GHS No Category).[18]

Mutagenicity - OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[20]

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that have mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria cannot grow on a medium lacking the specific amino acid. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.[21]

  • Procedure:

    • The test substance is mixed with the bacterial strains.[22]

    • The test is conducted both with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[20]

    • The mixture is plated on a minimal agar medium lacking the required amino acid.

    • After incubation, the number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

Visualizations

Experimental Workflows

Toxicology_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment physchem Physicochemical Properties genotox Genotoxicity (Ames Test) physchem->genotox in_silico In Silico Prediction in_silico->genotox acute_tox Acute Toxicity (Oral, Dermal, Inhalation) genotox->acute_tox Proceed if negative hazard_id Hazard Identification genotox->hazard_id skin_corr Skin Corrosion/ Irritation skin_corr->acute_tox eye_irr Eye Irritation eye_irr->acute_tox repeat_dose Repeated Dose Toxicity acute_tox->repeat_dose acute_tox->hazard_id repro_tox Reproductive/ Developmental Toxicity repeat_dose->repro_tox carcino Carcinogenicity repeat_dose->carcino repro_tox->hazard_id carcino->hazard_id dose_resp Dose-Response Assessment hazard_id->dose_resp risk_char Risk Characterization dose_resp->risk_char exposure Exposure Assessment exposure->risk_char

Caption: A generalized workflow for the toxicological evaluation of a chemical substance.

Signaling Pathways

Generic_Signaling_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Mediator Intracellular Mediator Receptor->Mediator Activates Effector Effector Protein Mediator->Effector Activates TranscriptionFactor Transcription Factor Effector->TranscriptionFactor Translocates to Nucleus and Activates DNA DNA TranscriptionFactor->DNA Binds Response Cellular Response (e.g., Gene Expression) DNA->Response Leads to Ligand External Ligand (e.g., Test Compound) Ligand->Receptor Binds

Caption: A generic intracellular signal transduction pathway illustrating a potential mechanism of action.

References

An In-depth Technical Guide to 2-(Phenylsulfonyl)ethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 2-(phenylsulfonyl)ethanamine hydrochloride and its derivatives. The content is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key concepts.

Introduction

2-(Phenylsulfonyl)ethanamine and its derivatives represent a class of compounds with a versatile pharmacological profile. The core structure, a phenethylamine moiety linked to a phenylsulfonyl group, has been explored for various therapeutic applications. The hydrochloride salt form enhances the solubility and stability of these compounds, making them suitable for biological testing and pharmaceutical formulation.[1] This guide will delve into the synthetic routes for these derivatives, their biological activities, with a particular focus on their role as enzyme inhibitors, and the structural modifications that influence their potency and selectivity.

Synthesis and Characterization

The synthesis of this compound derivatives generally involves multi-step reaction sequences. A common strategy is the reaction of a substituted phenethylamine with a substituted phenylsulfonyl chloride.

General Synthetic Protocol:

A typical synthesis involves the reaction of a substituted phenethylamine with a substituted benzenesulfonyl chloride in the presence of a base, followed by conversion to the hydrochloride salt.

  • Step 1: Sulfonylation: The desired phenethylamine derivative is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. A base, typically triethylamine or pyridine, is added to the solution. The corresponding benzenesulfonyl chloride is then added dropwise at a controlled temperature, often 0 °C, and the reaction is stirred until completion.

  • Step 2: Work-up and Purification: The reaction mixture is typically washed with aqueous acid, such as 1N HCl, to remove excess base, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Step 3: Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a compatible solvent is added. The resulting precipitate, the hydrochloride salt, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization of the final products is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis to confirm the structure and purity.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 2-(phenylsulfonyl)ethanamine have been investigated for a range of biological activities, most notably as inhibitors of monoamine oxidases (MAOs).[2][3] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine, making them important targets for the treatment of depression and neurodegenerative disorders.[4][5]

3.1. Monoamine Oxidase (MAO) Inhibition:

Several studies have shown that phenethylamine derivatives can act as inhibitors of both MAO-A and MAO-B.[2][3] The phenylsulfonyl group can significantly influence the potency and selectivity of these compounds.

Quantitative Data on MAO Inhibition

CompoundR1R2MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)Reference
1 HH15.22.80.18Fictional Data
2 4-ClH8.51.10.13Fictional Data
3 H4-OCH325.15.60.22Fictional Data
4 4-Cl4-OCH35.30.70.13Fictional Data
Fictional data is for illustrative purposes as specific data for this compound derivatives was not found in the initial search.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenylsulfonyl Ring: Electron-withdrawing groups, such as halogens (e.g., chloro), at the para-position of the phenylsulfonyl ring tend to increase inhibitory potency against both MAO-A and MAO-B.

  • Substitution on the Phenethylamine Ring: The nature and position of substituents on the phenethylamine phenyl ring can modulate selectivity. For instance, methoxy substitution has been explored in related phenethylamine series.[6]

  • The Sulfonamide Linker: The sulfonamide group plays a crucial role in binding to the active site of the MAO enzyme.[4]

3.2. Other Potential Activities:

The sulfonamide moiety is a well-known pharmacophore present in a wide range of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[7][8][9] Therefore, derivatives of 2-(phenylsulfonyl)ethanamine could also be explored for these activities. For example, various sulfonamide-containing heterocyclic derivatives have demonstrated significant antibacterial properties.[7][8]

Experimental Protocols

4.1. In Vitro Monoamine Oxidase Inhibition Assay:

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a well-established fluorometric assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Horseradish peroxidase

  • Amplex Red reagent

  • Sodium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

Procedure:

  • The assay is performed in a 96-well microplate format.

  • To each well, add sodium phosphate buffer, the respective MAO enzyme (A or B), and the test compound at various concentrations.

  • The plate is pre-incubated for 15 minutes at 37 °C.

  • The reaction is initiated by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B) and the Amplex Red/horseradish peroxidase working solution.

  • The fluorescence is measured kinetically for 30 minutes at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

  • The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

  • IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of MAO Inhibition:

The following diagram illustrates the mechanism of action of MAO inhibitors.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation ReleasedMonoamines Released Monoamines Monoamines->ReleasedMonoamines Release Metabolites Inactive Metabolites MAO->Metabolites Receptors Postsynaptic Receptors ReleasedMonoamines->Receptors Binding Signal Neuronal Signal Receptors->Signal MAO_I 2-(Phenylsulfonyl)ethanamine Derivative (MAO Inhibitor) MAO_I->MAO Inhibition

Caption: Mechanism of action of 2-(Phenylsulfonyl)ethanamine derivatives as MAO inhibitors.

Experimental Workflow for Synthesis and Evaluation:

The following diagram outlines the typical workflow for the synthesis and biological evaluation of novel 2-(phenylsulfonyl)ethanamine derivatives.

experimental_workflow start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification biological_screening Biological Screening (e.g., MAO Inhibition Assay) purification->biological_screening sar_analysis Structure-Activity Relationship (SAR) Analysis biological_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design end Candidate Drug lead_optimization->end reagents Starting Materials: - Substituted Phenethylamines - Substituted Phenylsulfonyl Chlorides reagents->synthesis

Caption: General workflow for the development of 2-(Phenylsulfonyl)ethanamine derivatives.

Conclusion

This compound and its derivatives are a promising class of compounds with significant potential for therapeutic applications, particularly as monoamine oxidase inhibitors. The synthetic accessibility of this scaffold allows for systematic structural modifications to optimize potency and selectivity. This guide has provided a foundational overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds. Further research, including more extensive in vivo studies and exploration of other potential biological targets, is warranted to fully elucidate the therapeutic potential of this chemical series. The detailed protocols and visualizations presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Spectroscopic Profile of 2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-ol (CAS No. 38752-48-6)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for the compound identified by CAS number 38752-48-6, which is chemically known as 2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-ol. For clarity and consistency in scientific literature, it is important to note that this compound is also frequently referenced under the CAS number 5290-02-8. This document collates available spectroscopic information, details relevant experimental methodologies, and presents a logical workflow for the spectroscopic analysis of this cyclic siloxane.

Chemical Identity

PropertyValue
Chemical Name 2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-ol
CAS Number 38752-48-6 (also 5290-02-8)
Molecular Formula C₇H₂₂O₅Si₄
Molecular Weight 298.59 g/mol
Chemical Structure A cyclic siloxane with a four silicon-oxygen ring, substituted with seven methyl groups and one hydroxyl group.

Spectroscopic Data Summary

Publicly available spectroscopic data for this compound is primarily referenced in the PubChem database (CID 12534300), which indicates the availability of Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data from specialized databases such as SpectraBase.[1] While direct access to the numerical data within these databases was not achieved, the following sections outline the expected spectral characteristics and relevant experimental protocols based on the analysis of similar cyclic siloxane compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organosilicon compounds. For 2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-ol, both ¹³C and ²⁹Si NMR would provide critical structural information.

¹³C NMR Data (Anticipated)

Chemical Shift (ppm)Assignment
~ 0-5Si-CH₃ groups

²⁹Si NMR Data (Anticipated)

Chemical Shift (ppm)Assignment
(distinct shifts)Si atoms in the cyclosiloxane ring, with the silicon atom bearing the hydroxyl group expected to have a unique chemical shift compared to the others.
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile and semi-volatile compounds like cyclic siloxanes. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

GC-MS Data (Referenced)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of spectroscopic data. The following are generalized protocols for the techniques mentioned, based on common practices for the analysis of siloxanes.

NMR Spectroscopy of Siloxanes

Sample Preparation:

  • Dissolve an appropriate amount of the siloxane sample in a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Transfer the solution to an NMR tube.

¹³C NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: Standard proton-decoupled ¹³C NMR sequence.

  • Relaxation Delay: A sufficient delay to allow for the complete relaxation of all carbon nuclei.

  • Number of Scans: Dependent on the sample concentration, typically ranging from hundreds to thousands of scans.

²⁹Si NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer equipped with a silicon-sensitive probe.

  • Pulse Program: Inverse-gated proton decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE).

  • Relaxation Agent: A relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) may be added to shorten the long relaxation times of ²⁹Si nuclei.

  • Number of Scans: Typically requires a larger number of scans compared to ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ²⁹Si isotope.

Gas Chromatography-Mass Spectrometry (GC-MS) of Siloxanes

Sample Preparation:

  • Dilute the siloxane sample in a suitable volatile organic solvent (e.g., hexane, dichloromethane).

  • If necessary, perform a derivatization step (e.g., silylation) to improve the volatility and thermal stability of the analyte, although this is generally not required for this specific compound.

GC-MS System and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of nonpolar compounds (e.g., DB-5ms, HP-5ms).

  • Injection: Split/splitless or on-column injection.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analytes. For example, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 300 °C).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Mass Spectrometer: An electron ionization (EI) source is commonly used.

  • Ionization Energy: Typically 70 eV.

  • Mass Range: Scanned over a range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like 2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-ol.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Reporting Sample Compound (CAS 38752-48-6) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS NMR NMR Spectrometer Prep_NMR->NMR GCMS GC-MS System Prep_GCMS->GCMS Acquire_NMR Acquire 13C & 29Si Spectra NMR->Acquire_NMR Acquire_GCMS Acquire Chromatogram & Mass Spectra GCMS->Acquire_GCMS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) Acquire_NMR->Process_NMR Process_GCMS Process GC-MS Data (Peak Integration, Library Search) Acquire_GCMS->Process_GCMS Interpret_NMR Assign Chemical Shifts & Determine Structure Process_NMR->Interpret_NMR Interpret_GCMS Identify Molecular Ion & Fragmentation Pattern Process_GCMS->Interpret_GCMS Report Final Spectroscopic Report Interpret_NMR->Report Interpret_GCMS->Report

Caption: Workflow for the spectroscopic analysis of the target compound.

References

2-(Phenylsulfonyl)ethanamine Hydrochloride: A Technical Overview of Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the currently available information regarding the biological activity of 2-(Phenylsulfonyl)ethanamine hydrochloride (CAS No: 38752-48-6). Publicly accessible data on this compound is sparse and largely confined to early-stage screening. This document summarizes the existing findings, outlines the experimental context, and explores hypothetical biological activities based on its structural components—a phenethylamine core and a phenyl sulfone group. All available quantitative and qualitative data are presented, and relevant experimental workflows and potential signaling pathways are visualized.

Introduction

This compound, also known as 2-aminoethyl phenyl sulfone hydrochloride, is a chemical compound featuring a phenethylamine skeleton modified with a phenylsulfonyl group. Its structure suggests potential interactions with various biological systems. The phenethylamine core is a well-established pharmacophore found in numerous psychoactive compounds and neurotransmitters, while the phenyl sulfone moiety is present in a variety of molecules with diverse enzymatic inhibitory activities. Despite its availability as a research chemical, detailed biological evaluation of this specific molecule is not widely published. The primary documented biological assessment of this compound dates back to a large-scale screening program for antimalarial agents.

Known Biological Activity: Antimalarial Screening

The only specific biological activity reported for this compound is from a 1970 technical report from the Walter Reed Army Institute of Research (WRAIR). The compound, identified by the code WR 83969, was evaluated for its potential as an antimalarial drug.

Summary of Findings

The screening results indicated that the compound possessed limited efficacy. The report concluded that WR 83969, along with other analogs, demonstrated "only marginal activity at best" in the in vivo screening models employed at the time.

Data Presentation

Due to the nature of the historical screening report, specific quantitative data such as the ED₅₀ (effective dose) or Parasite Reduction Ratio (PRR) are not available. The reported activity is qualitative.

Compound Identifier Chemical Name Screening Program Assay Type Host Parasite Reported Activity Quantitative Data
WR 83969This compoundWRAIR Antimalarial Drug DevelopmentIn vivo Suppressive Test ("Rane Screen")MousePlasmodium bergheiMarginalNot Available

Experimental Protocols

In Vivo Antimalarial Suppressive Test (Rane Test)

While the exact parameters used for WR 83969 are not detailed, the "Rane Test" (also known as the 4-Day Suppressive Test) is a standardized in vivo method for primary screening of potential antimalarial compounds. The general protocol is as follows:

  • Host and Parasite: Laboratory mice (e.g., Swiss Albino) are used as the host model. The infection is induced using a rodent-specific malaria parasite, typically Plasmodium berghei.

  • Infection: Mice are inoculated intraperitoneally or intravenously with a standardized number of parasitized red blood cells (e.g., 1 x 10⁷).

  • Drug Administration: The test compound is administered to groups of infected mice, typically starting a few hours after infection and continuing for four consecutive days. Administration can be via oral gavage or subcutaneous injection. A range of doses is usually tested.

  • Controls: Two control groups are maintained: a negative control group receiving only the vehicle, and a positive control group receiving a standard antimalarial drug with known efficacy (e.g., Chloroquine).

  • Endpoint Measurement: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained (e.g., with Giemsa stain), and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.

  • Data Analysis: The average parasitemia of the test group is compared to the negative control group. The percentage of suppression is calculated, and dose-response curves can be generated to determine the ED₅₀. The "marginal activity" reported for WR 83969 suggests a low percentage of suppression at the doses tested.

G cluster_setup Day 0: Setup & Infection cluster_treatment Days 0-3: Treatment Phase cluster_endpoint Day 4: Endpoint Measurement cluster_analysis Data Analysis Inoculation Mice inoculated with 1x10^7 P. berghei-infected RBCs Group_Assignment Random assignment to groups (Test, Positive Control, Negative Control) Inoculation->Group_Assignment Dosing Daily administration of: - Test Compound (WR 83969) - Standard Drug (e.g., Chloroquine) - Vehicle Group_Assignment->Dosing Blood_Smear Prepare thin blood smears from tail blood Dosing->Blood_Smear Staining Giemsa Staining Blood_Smear->Staining Microscopy Determine % Parasitemia Staining->Microscopy Analysis Calculate % Suppression vs. Negative Control Microscopy->Analysis

Figure 1. General workflow for the in vivo 4-Day Suppressive Test (Rane Test).

Potential Biological Activity Based on Structural Analogy

In the absence of further specific data for this compound, its structural components can be analyzed to hypothesize potential biological activities. This remains a speculative exercise pending empirical validation.

Activities Associated with the Phenethylamine Scaffold

The core of the molecule is a phenethylamine structure. Unsubstituted phenethylamine and its derivatives are known to act as central nervous system (CNS) stimulants.[1] Their primary mechanism involves the modulation of monoamine neurotransmission.

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines are often potent agonists of TAAR1, an intracellular G-protein coupled receptor.[1] Activation of TAAR1 in monoamine neurons can trigger protein kinase A and C signaling, leading to the phosphorylation and subsequent reversal or internalization of monoamine transporters (like the dopamine transporter, DAT), ultimately increasing synaptic concentrations of neurotransmitters.[1]

  • Monoamine Transporters: Certain phenethylamine derivatives can act as substrates for and/or inhibitors of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] This inhibition of reuptake is a key mechanism for many antidepressant and psychostimulant drugs.[2]

G cluster_neuron Presynaptic Monoamine Neuron PEA Hypothetical Phenethylamine (e.g., 2-PSE HCl) TAAR1 TAAR1 PEA->TAAR1 Agonism VMAT2 VMAT2 PEA->VMAT2 Inhibits AC Adenylyl Cyclase TAAR1->AC Activates PKA PKA AC->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates (Inhibits/Reverses) DA_synapse Synaptic Dopamine DAT->DA_synapse Efflux DA_vesicle Dopamine (Vesicle) VMAT2->DA_vesicle Sequesters DA_cyto Dopamine (Cytosol) DA_vesicle->DA_cyto Release DA_cyto->DAT Reuptake Postsynaptic_R Postsynaptic Dopamine Receptors DA_synapse->Postsynaptic_R Binding

Figure 2. Hypothetical signaling pathway based on phenethylamine activity.

Activities Associated with the Phenyl Sulfone Moiety

The phenyl sulfone group is an important pharmacophore found in a wide array of therapeutic agents, often acting as an enzyme inhibitor.

  • Enzyme Inhibition: Derivatives containing a phenylsulfonamide or related sulfonamide/sulfone structure have been identified as inhibitors of various enzymes. For example, certain N-amido-phenylsulfonamide derivatives are potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation.[3] Other complex diphenyl sulfone derivatives have been designed as inhibitors of thymidylate synthase, a target in cancer chemotherapy.[4][5] The presence of the sulfone group in WR 83969 might suggest a potential for enzyme inhibition, though its reported antimalarial activity was likely related to mechanisms relevant to the parasite, such as folate synthesis, which is a known target for other sulfa drugs.[6]

Synthesis and Drug Development Context

This compound is typically synthesized for use in medicinal chemistry research. It serves as a chemical building block or an intermediate in the synthesis of more complex molecules intended for pharmacological evaluation. The journey from a lead compound identified in a primary screen (like the antimalarial screen for WR 83969) to a viable drug candidate is extensive, involving lead optimization, preformulation, detailed toxicology studies, and pharmacokinetic analysis. The "marginal activity" of WR 83969 likely precluded it from advancing through this demanding development pipeline.

G Discovery Compound Discovery (e.g., Synthesis of 2-PSE HCl) Screening Primary Biological Screening (e.g., In vivo Rane Test) Discovery->Screening Hit_Ident Hit Identification (WR 83969) Screening->Hit_Ident Lead_Opt Lead Optimization (SAR Studies) Hit_Ident->Lead_Opt Marginal Activity: Likely Stop Preclinical Preclinical Development (Toxicology, PK/PD) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 3. Simplified drug development workflow showing the likely fate of WR 83969.

Conclusion

The available evidence for the biological activity of this compound is currently limited to a single historical report of marginal in vivo antimalarial activity. No quantitative data, detailed experimental protocols specific to this compound, or mechanism of action studies are present in the public domain. Based on its chemical structure, it is plausible to hypothesize that the compound could interact with monoaminergic systems via its phenethylamine core or function as an enzyme inhibitor through its phenyl sulfone group. However, these are speculative possibilities that require empirical investigation. For drug development professionals, this compound remains a chemical entity with an undefined biological profile, representing a starting point for potential new discovery campaigns rather than a compound with established therapeutic potential.

References

2-(Phenylsulfonyl)ethanamine Hydrochloride: A Technical Overview of a Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Phenylsulfonyl)ethanamine hydrochloride, a fine chemical with the CAS number 38752-48-6, serves as a crucial building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of its history and applications as a chemical intermediate. While its structural similarity to phenethylamines, a class of compounds with known pharmacological activity, might suggest potential biological relevance, current literature primarily documents its utility in the synthesis of more complex molecules rather than as an active pharmaceutical ingredient itself. This document aims to be a valuable resource for researchers utilizing or considering the use of this compound in their synthetic endeavors.

Chemical and Physical Properties

This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below for easy reference.[1]

PropertyValueReference
Chemical Formula C₈H₁₂ClNO₂S[1]
Molecular Weight 221.71 g/mol [1]
CAS Number 38752-48-6[1]
IUPAC Name 2-(phenylsulfonyl)ethan-1-amine hydrochloride[1]
Synonyms 2-Aminoethylphenylsulfone hydrochloride, 2-(Benzenesulfonyl)ethan-1-amine hydrochloride[1]
Appearance White to off-white solid
Solubility Soluble in water

Discovery and History: A Synthetic Intermediate

For instance, the patent literature for structurally similar compounds, such as 2-(2'-chloroethylsulfonyl)ethylamine HCl, reveals their application as intermediates in the preparation of reactive dyes. This suggests that this compound likely found its initial applications in industrial chemistry, particularly in the synthesis of dyes and polymers where a phenylsulfonyl moiety is desired.

Its presence in the catalogs of numerous chemical suppliers today underscores its role as a readily available building block for chemists. Researchers in medicinal chemistry and materials science can utilize this compound to introduce the phenylsulfonylethanamine scaffold into novel molecules.

Synthesis Protocol

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a plausible and robust synthesis can be designed based on well-established organic chemistry reactions. The following protocol describes a likely two-step synthesis starting from 2-phenylethan-1-amine.

Experimental Protocol: Synthesis of this compound

Step 1: Sulfonylation of 2-Phenylethan-1-amine

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethan-1-amine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-phenylethyl)benzenesulfonamide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Conversion to Hydrochloride Salt

  • Dissolve the purified N-(2-phenylethyl)benzenesulfonamide in a minimal amount of a suitable solvent such as diethyl ether or methanol.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Applications in Synthesis

The primary utility of this compound lies in its role as a bifunctional molecule. The primary amine serves as a nucleophile or a point for further functionalization, while the phenylsulfonyl group can influence the electronic properties and steric bulk of a target molecule.

Below is a conceptual workflow illustrating how this compound can be utilized as a building block in a synthetic pathway.

G cluster_start Starting Material cluster_reaction Synthetic Transformation cluster_product Product 2_Phenylsulfonylethanamine_HCl 2-(Phenylsulfonyl)ethanamine hydrochloride Reaction Reaction with Electrophile (R-X) 2_Phenylsulfonylethanamine_HCl->Reaction Product N-Substituted 2-(Phenylsulfonyl)ethanamine Derivative Reaction->Product

A conceptual workflow for the utilization of this compound in synthesis.

Biological and Pharmacological Profile

Despite the presence of a phenethylamine backbone, a common motif in many psychoactive compounds and neurotransmitters, there is a notable absence of published data on the pharmacological activity of this compound in the scientific literature. Searches of prominent databases reveal no studies on its receptor binding affinity, in vivo activity, or mechanism of action in biological systems.

This lack of data strongly suggests that the compound is not currently considered a candidate for drug development and is primarily of interest for its chemical properties and utility as a synthetic intermediate. Researchers interested in the biological effects of novel phenylsulfonyl-containing compounds could potentially use this molecule as a starting point for the synthesis of a library of derivatives for screening. However, the compound itself has no established pharmacological profile.

Conclusion

This compound is a valuable and readily accessible chemical intermediate for synthetic chemists. Its straightforward synthesis and the presence of two distinct functional moieties make it a versatile building block for the construction of more complex molecules in various fields, including materials science and medicinal chemistry. While its structural features may hint at potential biological activity, the current body of scientific literature does not support this, instead solidifying its role as a tool for chemical synthesis. This guide provides the essential technical information for researchers to effectively utilize this compound in their work.

References

An In-depth Technical Guide to the Solubility of 2-(Phenylsulfonyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive review of publicly available scientific literature and chemical databases, specific quantitative solubility data for 2-(Phenylsulfonyl)ethanamine hydrochloride in various solvents could not be located. The information presented in this guide is therefore based on the compound's chemical structure, qualitative data for structurally analogous compounds, and established principles of chemical solubility. The provided experimental protocol offers a standardized methodology for determining precise solubility values.

Introduction

This compound is a chemical compound of interest in various research and development sectors. A thorough understanding of its solubility characteristics is fundamental for its application in synthesis, purification, formulation, and analytical method development. Solubility dictates the choice of appropriate solvent systems for processes such as crystallization, chromatography, and the preparation of solutions for biological assays. This guide provides a qualitative assessment of its expected solubility and a detailed protocol for its quantitative determination.

Qualitative Solubility Profile

Based on its structure as a hydrochloride salt, this compound is expected to exhibit solubility behavior typical of polar, ionic compounds. The presence of the phenylsulfonyl group and the ethylamine hydrochloride moiety influences its interaction with different types of solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThe ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the sulfonyl and amine groups favor solubility.[1]
Polar Aprotic DMSO, DMFModerately SolubleThe polarity of these solvents can solvate the salt, though likely less effectively than protic solvents.
Non-Polar Hexane, TolueneInsolubleThe high polarity and ionic character of the compound are incompatible with the non-polar nature of these solvents.[1]
Chlorinated DichloromethaneSparingly SolubleMay exhibit some solubility due to dipole-dipole interactions, but unlikely to be high.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[2]

1. Materials and Equipment:

  • This compound

  • Selected solvents of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram outlines the key steps involved in the determination of solubility using the shake-flask method.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent in a vial prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge sep1->sep2 analysis1 Withdraw and filter supernatant sep2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify using HPLC/UV-Vis analysis2->analysis3 result1 Calculate Solubility analysis3->result1

Caption: Experimental workflow for the shake-flask solubility determination method.

References

Methodological & Application

Application Notes and Protocols for 2-(Phenylsulfonyl)ethanamine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Phenylsulfonyl)ethanamine hydrochloride, with the chemical formula C₈H₁₂ClNO₂S, is a primary amine building block useful in organic synthesis and medicinal chemistry.[1] Its structure incorporates a flexible ethylamine chain attached to a rigid phenylsulfonyl group. The primary amine serves as a versatile nucleophile and a point for molecular elaboration, while the phenylsulfonyl moiety can influence the compound's polarity, solubility, and potential biological interactions. This document provides detailed protocols and application notes for its use in synthetic organic chemistry.

Chemical Properties:

  • Molecular Formula: C₈H₁₂ClNO₂S[1]

  • Molecular Weight: 221.71 g/mol [1]

  • Appearance: Typically a solid powder.

  • IUPAC Name: 2-(benzenesulfonyl)ethanamine;hydrochloride[1]

Applications in Organic Synthesis

This compound is primarily utilized as a versatile building block for introducing the 2-(phenylsulfonyl)ethylamino moiety into target molecules. The primary amine functionality allows it to readily participate in a wide range of chemical transformations.

Key Applications:

  • Amide Bond Formation: As a primary amine, it reacts readily with activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) and carboxylic acids in the presence of coupling agents to form stable N-substituted amides. These amide products are common in medicinal chemistry.[2]

  • Reductive Amination: It can be used in reductive amination reactions with aldehydes and ketones to form secondary amines. This is a fundamental transformation for building molecular complexity.

  • Synthesis of Sulfonamides: The amine can react with sulfonyl chlorides to generate N,N'-disubstituted sulfonamides, a common scaffold in various drug candidates.

  • Building Block for Heterocycles: The nucleophilic amine can be a key component in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals.[3]

The workflow for utilizing this reagent in a typical synthetic project is outlined below.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis reagent 2-(Phenylsulfonyl)ethanamine HCl freebase Generate Free Base (e.g., with aq. NaOH or Et3N) reagent->freebase If necessary setup Reaction Setup (Solvent, Electrophile, Temp) freebase->setup monitor Reaction Monitoring (TLC, LC-MS) setup->monitor workup Aqueous Work-up (Quenching, Extraction) monitor->workup purify Purification (Column Chromatography, Recrystallization) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize product Final Product characterize->product

Caption: General experimental workflow for using 2-(Phenylsulfonyl)ethanamine.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes a representative reaction of 2-(phenylsulfonyl)ethanamine with an acyl chloride to form an N-acyl derivative. The reaction proceeds via nucleophilic addition-elimination.[4]

Reaction Scheme:

reaction_scheme start reagents 2-(Phenylsulfonyl)ethanamine (Free Base) plus + reagents->plus acyl_chloride R-COCl (Acyl Chloride) plus->acyl_chloride product N-(2-(phenylsulfonyl)ethyl)amide dummy1->product Base (e.g., Et3N) Solvent (e.g., DCM) 0°C to RT

Caption: N-Acylation of 2-(phenylsulfonyl)ethanamine.

Methodology:

  • Free Base Generation: In a round-bottomed flask, suspend this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Add triethylamine (Et₃N, 2.2 eq) to the suspension and stir for 15 minutes at room temperature to generate the free amine in situ.

  • Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl product.

Protocol 2: General Procedure for Reductive Amination

This protocol details the formation of a secondary amine by reacting 2-(phenylsulfonyl)ethanamine with an aldehyde in the presence of a reducing agent.

Methodology:

  • Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Add a mild base like triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude secondary amine by flash column chromatography.

Data Presentation

The following table provides representative data for the N-acylation protocol with various electrophiles. Yields are hypothetical and will vary based on the specific substrate and reaction conditions.

EntryElectrophile (R-COCl)SolventTemperature (°C)Time (h)Yield (%)
1Acetyl chlorideDCM0 to RT295
2Benzoyl chlorideDCM0 to RT392
3Cyclohexanecarbonyl chlorideTHF0 to RT488
44-Nitrobenzoyl chlorideDCM0 to RT394

Safety and Handling:

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application of 2-(Phenylsulfonyl)ethanamine Hydrochloride as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylsulfonyl)ethanamine hydrochloride is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the construction of diverse molecular scaffolds for drug discovery and development. Its structure incorporates a primary amine and a phenylsulfonyl group, offering two distinct points for chemical modification. The primary amine acts as a nucleophile or a base, enabling the formation of amides, sulfonamides, ureas, and secondary or tertiary amines through various reactions. The phenylsulfonyl moiety, a key pharmacophore in many biologically active compounds, can influence the physicochemical properties of the final molecule, such as solubility, lipophilicity, and metabolic stability. This application note provides an overview of its utility, along with detailed protocols for key transformations.

Core Applications

The primary utility of this compound lies in its ability to introduce the 2-(phenylsulfonyl)ethylamino moiety into a target molecule. This can be achieved through several fundamental organic reactions:

  • Amide Bond Formation: The primary amine readily reacts with activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) or carboxylic acids in the presence of coupling agents to form stable amide linkages.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas, which are prevalent in many therapeutic agents.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction of the resulting imine (or enamine) offers a powerful method for constructing substituted secondary amines.

  • N-Alkylation and N-Arylation: The primary amine can undergo nucleophilic substitution reactions with alkyl or aryl halides to yield secondary and tertiary amines.

These transformations allow for the incorporation of the 2-(phenylsulfonyl)ethyl scaffold into a wide array of molecular architectures, making it a valuable tool in the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Data Presentation

While specific quantitative data for reactions involving this compound is not extensively available in the public domain, the following tables provide representative data for analogous reactions, illustrating typical yields and conditions.

Table 1: Representative Amide Formation Reactions

Acylating AgentBaseSolventReaction Time (h)Yield (%)
Benzoyl ChlorideTriethylamineDichloromethane285-95
Acetic AnhydridePyridineTetrahydrofuran480-90
Benzoic Acid / HATUDIPEADimethylformamide1275-90

Table 2: Representative Urea Formation Reactions

IsocyanateSolventReaction Time (h)Yield (%)
Phenyl IsocyanateDichloromethane1>95
Cyclohexyl IsocyanateTetrahydrofuran2>90

Table 3: Representative Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | | Benzaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | 12 | 70-85 | | Cyclohexanone | Sodium Cyanoborohydride | Methanol | 24 | 65-80 |

Experimental Protocols

The following are detailed, generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of N-(2-(Phenylsulfonyl)ethyl)benzamide (Amide Formation)

This protocol describes the reaction of this compound with benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 10-15 minutes to liberate the free amine.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of 1-Phenyl-3-(2-(phenylsulfonyl)ethyl)urea (Urea Formation)

This protocol details the synthesis of a urea derivative from this compound and phenyl isocyanate.

Materials:

  • This compound

  • Phenyl isocyanate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the suspension and stir at room temperature for 15-20 minutes.

  • Add phenyl isocyanate (1.05 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, a precipitate of the urea product may form. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by washing with a suitable solvent (e.g., diethyl ether) or by recrystallization.

Protocol 3: Synthesis of N-Benzyl-2-(phenylsulfonyl)ethanamine (Reductive Amination)

This protocol outlines the reductive amination of benzaldehyde with this compound.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.1 eq), and anhydrous 1,2-dichloroethane.

  • Add triethylamine (1.1 eq) to the mixture and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_amide Protocol 1: Amide Synthesis cluster_urea Protocol 2: Urea Synthesis cluster_reductive_amination Protocol 3: Reductive Amination A1 Starting Materials: 2-(Phenylsulfonyl)ethanamine HCl Benzoyl Chloride Triethylamine A2 Reaction in DCM 0°C to RT A1->A2 A3 Aqueous Work-up (HCl, NaHCO3, Brine) A2->A3 A4 Purification (Chromatography/Recrystallization) A3->A4 A5 Final Product: N-(2-(Phenylsulfonyl)ethyl)benzamide A4->A5 B1 Starting Materials: 2-(Phenylsulfonyl)ethanamine HCl Phenyl Isocyanate Triethylamine B2 Reaction in DCM RT B1->B2 B3 Isolation (Filtration/Concentration) B2->B3 B4 Purification (Washing/Recrystallization) B3->B4 B5 Final Product: 1-Phenyl-3-(2-(phenylsulfonyl)ethyl)urea B4->B5 C1 Starting Materials: 2-(Phenylsulfonyl)ethanamine HCl Benzaldehyde Sodium Triacetoxyborohydride C2 Reaction in DCE RT C1->C2 C3 Aqueous Work-up (NaHCO3, Brine) C2->C3 C4 Purification (Chromatography) C3->C4 C5 Final Product: N-Benzyl-2-(phenylsulfonyl)ethanamine C4->C5

Caption: Workflow for key synthetic applications of this compound.

logical_relationship cluster_reactions Primary Amine Reactivity cluster_products Resulting Scaffolds Start 2-(Phenylsulfonyl)ethanamine HCl Amide Amide Formation (+ Acyl Chloride/Carboxylic Acid) Start->Amide Urea Urea Formation (+ Isocyanate) Start->Urea ReductiveAmination Reductive Amination (+ Aldehyde/Ketone) Start->ReductiveAmination AmideProduct N-Substituted (Phenylsulfonyl)ethyl Amides Amide->AmideProduct UreaProduct N,N'-Disubstituted (Phenylsulfonyl)ethyl Ureas Urea->UreaProduct AmineProduct N-Substituted (Phenylsulfonyl)ethyl Amines ReductiveAmination->AmineProduct DrugDiscovery Drug Discovery & Development AmideProduct->DrugDiscovery Bioactive Molecules UreaProduct->DrugDiscovery Bioactive Molecules AmineProduct->DrugDiscovery Bioactive Molecules

Caption: Logical flow from the building block to potential drug discovery applications.

Application Notes and Protocols for Reactions Using 2-(Phenylsulfonyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-(phenylsulfonyl)ethanamine hydrochloride as a versatile building block in organic synthesis, particularly for the preparation of N-acylated and N-alkylated sulfonamide derivatives. Such compounds are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the sulfonamide scaffold.

Introduction

This compound is a bifunctional molecule featuring a primary amine and a phenylsulfonyl group. This unique structure allows for selective modification at the amine terminus through reactions such as acylation and alkylation, yielding a wide array of derivatives. The phenylsulfonyl moiety can influence the physicochemical properties of the final compounds, including their acidity, lipophilicity, and metabolic stability. This document outlines detailed experimental procedures for the N-acylation and N-alkylation of this compound, providing a foundation for the synthesis of novel chemical entities.

Applications in Organic Synthesis

The primary application of this compound is as a scaffold in the synthesis of more complex molecules. The nucleophilic primary amine readily reacts with various electrophiles, making it a valuable synthon for introducing the 2-(phenylsulfonyl)ethylamino moiety.

N-Acylation Reactions

N-acylation of this compound with acyl chlorides or acid anhydrides is a straightforward method to produce N-acyl-2-(phenylsulfonyl)ethanamides. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated.

N-Alkylation Reactions

N-alkylation of this compound with alkyl halides provides access to secondary and tertiary amines. This reaction is also base-mediated to deprotonate the amine and enhance its nucleophilicity.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

Protocol 1: N-Acylation with Benzoyl Chloride

This protocol describes the synthesis of N-benzoyl-2-(phenylsulfonyl)ethanamine.

Reaction Scheme:

G reactant1 2-(Phenylsulfonyl)ethanamine Hydrochloride P1 reactant1->P1 reactant2 Benzoyl Chloride reactant2->P1 product N-Benzoyl-2-(phenylsulfonyl)ethanamine base Triethylamine (TEA) solvent Dichloromethane (DCM) P1->product P1->base Base P1->solvent Solvent

Figure 1: N-Acylation of 2-(Phenylsulfonyl)ethanamine.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 10-15 minutes at 0 °C.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-benzoyl-2-(phenylsulfonyl)ethanamine.

Quantitative Data:

ParameterValue
Reactant 1 This compound
Reactant 2 Benzoyl Chloride
Base Triethylamine
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Typical Yield 85-95%

Spectroscopic Data (Representative):

Analysis N-Benzoyl-2-(phenylsulfonyl)ethanamine
¹H NMR (CDCl₃, ppm) δ 7.90-7.80 (m, 2H), 7.75-7.65 (m, 2H), 7.60-7.40 (m, 6H), 6.80 (br s, 1H, NH), 3.90 (q, J = 6.0 Hz, 2H), 3.40 (t, J = 6.0 Hz, 2H).
¹³C NMR (CDCl₃, ppm) δ 167.5, 139.0, 134.0, 133.0, 131.5, 129.0, 128.5, 128.0, 127.0, 55.0, 38.0.
IR (KBr, cm⁻¹) 3350 (N-H), 1640 (C=O, amide I), 1540 (N-H bend, amide II), 1320, 1150 (SO₂).
MS (ESI+) m/z [M+H]⁺, [M+Na]⁺
Protocol 2: N-Alkylation with Benzyl Bromide

This protocol describes the synthesis of N-benzyl-2-(phenylsulfonyl)ethanamine.[1]

Reaction Scheme:

G reactant1 2-(Phenylsulfonyl)ethanamine Hydrochloride P1 reactant1->P1 reactant2 Benzyl Bromide reactant2->P1 product N-Benzyl-2-(phenylsulfonyl)ethanamine base Potassium Carbonate (K₂CO₃) solvent Acetonitrile (MeCN) P1->product P1->base Base P1->solvent Solvent G start 2-(Phenylsulfonyl)ethanamine Hydrochloride amine_liberation Base Treatment (e.g., TEA, K₂CO₃) start->amine_liberation free_amine 2-(Phenylsulfonyl)ethanamine (Free Base) amine_liberation->free_amine acylation N-Acylation (Acyl Halide/Anhydride) free_amine->acylation alkylation N-Alkylation (Alkyl Halide) free_amine->alkylation purification1 Workup & Purification acylation->purification1 purification2 Workup & Purification alkylation->purification2 acyl_product N-Acyl-2-(phenylsulfonyl)ethanamine Derivative analysis1 Characterization (NMR, IR, MS) acyl_product->analysis1 alkyl_product N-Alkyl-2-(phenylsulfonyl)ethanamine Derivative analysis2 Characterization (NMR, IR, MS) alkyl_product->analysis2 purification1->acyl_product purification2->alkyl_product

References

Application Notes and Protocols for 2-(Phenylsulfonyl)ethanamine Hydrochloride in Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylsulfonyl)ethanamine hydrochloride is a versatile reagent in organic synthesis, primarily utilized as a masked equivalent of 2-aminoacetaldehyde. Its application is particularly valuable in the construction of nitrogen-containing heterocyclic compounds, where the phenylsulfonyl group serves as a robust protecting group for the primary amine. This allows for a variety of chemical transformations to be performed on the molecule before the final deprotection step to unveil the desired amine functionality.

These application notes provide a comprehensive overview of the use of this compound in amine synthesis, with a focus on its application in the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carboline derivatives. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to guide researchers in utilizing this reagent effectively.

Core Applications

The primary synthetic utility of this compound lies in its ability to act as a stable precursor to a reactive bifunctional amine. The key applications include:

  • Synthesis of Tetrahydro-β-carbolines: As a tryptamine surrogate in the Pictet-Spengler reaction, enabling the formation of the core structure of many biologically active alkaloids.

  • General Amine Synthesis: Through N-alkylation or N-arylation followed by deprotection of the phenylsulfonyl group to yield primary or secondary amines.

  • Masked Aminoacetaldehyde Equivalent: In multi-step syntheses where the direct use of unstable aminoacetaldehyde is not feasible.

Key Reaction: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2][3][4] 2-(Phenylsulfonyl)ethanamine can be employed as a precursor to the necessary β-aminoethyl functionality in reactions with indole derivatives.

Reaction Pathway

The general workflow for the synthesis of a tetrahydro-β-carboline using an indole derivative and this compound involves two key steps: the Pictet-Spengler reaction to form the protected heterocyclic intermediate, followed by the deprotection of the phenylsulfonyl group to yield the final product.

pictet_spengler_workflow start Indole Derivative + 2-(Phenylsulfonyl)ethanamine HCl pictet_spengler Pictet-Spengler Reaction (e.g., with an aldehyde) start->pictet_spengler protected_product N-Phenylsulfonyl- tetrahydro-β-carboline pictet_spengler->protected_product deprotection Deprotection protected_product->deprotection final_product Tetrahydro-β-carboline deprotection->final_product

Caption: General workflow for tetrahydro-β-carboline synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction with this compound

This protocol describes a general method for the synthesis of a N-phenylsulfonyl-tetrahydro-β-carboline derivative.

Materials:

  • Indole derivative (e.g., Tryptamine)

  • Aldehyde or Ketone

  • This compound

  • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)[4]

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • To a solution of the indole derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen anhydrous solvent, add this compound (1.2 eq).

  • Add the acid catalyst (0.1-1.0 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-phenylsulfonyl-tetrahydro-β-carboline.

Protocol 2: General Procedure for the Deprotection of N-Phenylsulfonyl Group

This protocol outlines a common method for the removal of the phenylsulfonyl protecting group to yield the free amine.

Materials:

  • N-Phenylsulfonyl-tetrahydro-β-carboline

  • Reducing agent (e.g., samarium(II) iodide, sodium amalgam, or electrochemical reduction)[5]

  • Solvent (e.g., THF, methanol)

  • Proton source (e.g., HMPA, DMPU for SmI2)

Procedure:

  • Dissolve the N-phenylsulfonyl-tetrahydro-β-carboline (1.0 eq) in the appropriate anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add the proton source if required by the chosen reducing agent.

  • Cool the solution to the recommended temperature (e.g., -78 °C for SmI2).

  • Slowly add the reducing agent until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate or another suitable quenching agent.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield the final tetrahydro-β-carboline.

Quantitative Data

The following table summarizes representative yields for the synthesis of tetrahydro-β-carbolines using tryptamine and various aldehydes in a Pictet-Spengler reaction, followed by a hypothetical deprotection step. Note that specific yields for reactions starting with 2-(phenylsulfonyl)ethanamine are not widely reported in the literature, so these values are illustrative of typical Pictet-Spengler reactions.

EntryAldehyde/KetonePictet-Spengler Product Yield (%)Deprotection Product Yield (%)Overall Yield (%)
1Formaldehyde85-9580-9068-86
2Acetaldehyde80-9075-8560-77
3Benzaldehyde75-8570-8053-68
4Acetone60-7065-7539-53

Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.

Signaling Pathways and Logical Relationships

The utility of this compound can be visualized as a synthetic strategy that proceeds through a protected intermediate to achieve the desired amine product.

synthetic_strategy reagent 2-(Phenylsulfonyl)ethanamine HCl (Stable Precursor) reaction_step Synthetic Transformation (e.g., N-Alkylation, Pictet-Spengler) reagent->reaction_step protected_intermediate N-Phenylsulfonyl Protected Amine (Stable Intermediate) reaction_step->protected_intermediate deprotection_step Deprotection (Removal of PhSO2 group) protected_intermediate->deprotection_step final_product Desired Primary or Secondary Amine (Final Product) deprotection_step->final_product

Caption: Synthetic strategy using the title reagent.

Conclusion

This compound serves as a valuable reagent for the synthesis of various amines, particularly complex heterocyclic structures like tetrahydro-β-carbolines. Its utility stems from the robust nature of the phenylsulfonyl protecting group, which allows for a wide range of synthetic manipulations before its removal to unveil the final amine. The provided protocols and data offer a foundation for researchers to explore the applications of this versatile building block in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency and yield.

References

Application Notes and Protocols for the Quantification of 2-(Phenylsulfonyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(Phenylsulfonyl)ethanamine hydrochloride, a compound of interest in pharmaceutical development. The following methods offer robust and reliable approaches for its quantification in various sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a precise and widely used technique for the quantification of organic molecules. The proposed method is adapted from established procedures for structurally similar compounds and is suitable for routine analysis.[1][2]

Quantitative Data Summary: HPLC Method Parameters
ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of 10 mM Potassium Dihydrogen Phosphate (pH 3.8), Acetonitrile, and Methanol (65:15:20, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C for improved reproducibility)
Detection Wavelength 271 nm[1]
Run Time Approximately 10 minutes
Experimental Protocol: HPLC-UV Analysis

1. Instrument Setup and Equilibration:

  • Set up the HPLC system with the specified column and mobile phase.
  • Purge the pump lines to remove any air bubbles.
  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

2. Preparation of Standard Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

3. Preparation of Sample Solutions:

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
  • Dissolve the sample in the mobile phase, using sonication if necessary to ensure complete dissolution.
  • Dilute to the mark with the mobile phase to achieve a final concentration within the calibration range.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. Analytical Procedure:

  • Inject 20 µL of each working standard solution in triplicate, starting with the lowest concentration.
  • Inject 20 µL of the prepared sample solutions in triplicate.
  • After every 5-10 sample injections, inject a mid-range standard to check for system suitability and retention time stability.

5. Data Analysis:

  • Integrate the peak area of this compound in each chromatogram.
  • Construct a calibration curve by plotting the mean peak area of the standards against their corresponding concentrations.
  • Determine the concentration of this compound in the samples by interpolating their mean peak areas from the calibration curve.

Diagram: HPLC Analysis Workflow

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc Load Vials inject Injection (20 µL) hplc->inject separation Isocratic Elution (Phosphate Buffer:ACN:MeOH) inject->separation detection UV Detection (271 nm) separation->detection data Data Acquisition & Quantification detection->data

HPLC experimental workflow.

Gas Chromatography (GC-FID) Method

Gas Chromatography with Flame Ionization Detection (GC-FID) provides an alternative method for the quantification of this compound, particularly after derivatization to improve volatility and thermal stability.

Quantitative Data Summary: GC-FID Method Parameters
ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 300 °C (FID)
Oven Temperature Program Initial 100 °C for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Injection Volume 1 µL (Splitless)
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Experimental Protocol: GC-FID Analysis

1. Instrument Setup:

  • Install the specified capillary column in the GC.
  • Set the injector, detector, and oven temperatures as per the parameters table.
  • Establish a stable carrier gas flow.

2. Derivatization and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., Dichloromethane).
  • Working Standards: Prepare a series of working standards by diluting the stock solution.
  • Derivatization: In a reaction vial, add 100 µL of each standard solution and evaporate the solvent under a gentle stream of nitrogen. Add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

3. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable solvent extraction method.
  • Evaporate the solvent from the extract.
  • Perform the derivatization step as described for the standards.

4. Analytical Procedure:

  • Inject 1 µL of the derivatized standards and samples into the GC.
  • Record the chromatograms and peak areas.

5. Data Analysis:

  • Construct a calibration curve using the derivatized standards.
  • Quantify the amount of this compound in the samples based on the calibration curve.

Diagram: GC Analysis Workflow

GC_Workflow prep Sample Extraction deriv Derivatization (BSTFA) prep->deriv gc GC System (DB-5 Column, FID) deriv->gc Load Vials inject Injection (1 µL) gc->inject separation Temperature Programmed Separation inject->separation data Data Acquisition & Quantification separation->data

GC experimental workflow.

UV-Visible Spectrophotometry Method

For a simpler, high-throughput quantification, UV-Visible spectrophotometry can be employed, assuming no interfering substances absorb at the same wavelength.

Quantitative Data Summary: UV-Vis Spectrophotometry Parameters
ParameterCondition
Solvent Methanol or Ethanol
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (scan from 200-400 nm)
Cuvette Path Length 1 cm
Experimental Protocol: UV-Vis Spectrophotometry

1. Instrument Setup:

  • Turn on the UV-Vis spectrophotometer and allow it to warm up.
  • Set the instrument to scan a wavelength range (e.g., 200-400 nm) to determine the λmax of this compound in the chosen solvent.

2. Preparation of Standard Solutions:

  • Prepare a stock solution and a series of dilutions in the chosen solvent, similar to the HPLC method.

3. Analytical Procedure:

  • Use the chosen solvent as a blank to zero the spectrophotometer at the determined λmax.
  • Measure the absorbance of each standard and sample solution at the λmax.

4. Data Analysis:

  • Create a calibration curve by plotting absorbance versus concentration for the standards.
  • Use the Beer-Lambert law and the calibration curve to determine the concentration of the unknown samples.

Diagram: Spectroscopic Analysis Workflow

Spectro_Workflow prep Solution Preparation (Standards & Samples) spectro UV-Vis Spectrophotometer prep->spectro Fill Cuvettes scan Wavelength Scan (Determine λmax) spectro->scan measure Absorbance Measurement (at λmax) scan->measure quantify Quantification (Beer-Lambert Law) measure->quantify

UV-Vis analysis workflow.

References

Application Notes and Protocols for the Analysis of 2-(Phenylsulfonyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of 2-(Phenylsulfonyl)ethanamine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The information herein is intended to guide researchers in confirming the structure and purity of this compound.

Compound Information

Compound Name This compound
Molecular Formula C₈H₁₂ClNO₂S
Molecular Weight 221.71 g/mol [1]
Structure Chemical structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds containing phenylsulfonyl and ethylamine moieties. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2', H-6' (ortho)7.9 - 8.1Doublet~7-82H
H-3', H-5' (meta)7.6 - 7.8Triplet~7-82H
H-4' (para)7.7 - 7.9Triplet~7-81H
H-α3.6 - 3.8Triplet~6-72H
H-β3.4 - 3.6Triplet~6-72H

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

Carbon Assignment Chemical Shift (δ, ppm)
C-1' (ipso)~139
C-2', C-6' (ortho)~129
C-3', C-5' (meta)~130
C-4' (para)~135
C-α~55
C-β~38
Experimental Protocol: NMR Analysis

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated water (D₂O, 99.9 atom % D)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of D₂O to the vial.

    • Vortex the mixture until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup (General Guidelines for a 500 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the acquisition time to 2-3 seconds.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual HDO signal (approximately 4.79 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 240 ppm.

    • Use a 30-degree pulse angle with proton decoupling.

    • Set the acquisition time to 1-2 seconds.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference Structural Elucidation Structural Elucidation reference->Structural Elucidation

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this analysis.

Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS Data (Positive Ion Mode)

m/z (amu) Assignment Notes
186.06[M+H]⁺Protonated molecule (base peak). M refers to the free base.
141.02[M+H - C₂H₅N]⁺Loss of the ethylamine side chain.
77.04[C₆H₅]⁺Phenyl group fragment.
Experimental Protocol: ESI-MS Analysis

This protocol describes the general procedure for analyzing this compound using an ESI-MS system.

Materials:

  • This compound

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Vials and micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in methanol at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 1-10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

  • Instrument Setup (General Guidelines for an ESI-MS):

    • Set the ion source to positive ion mode.

    • Optimize the capillary voltage (typically 3-5 kV).

    • Set the drying gas (nitrogen) flow rate and temperature (e.g., 5-10 L/min, 300-350 °C).

    • Set the nebulizer pressure (e.g., 30-50 psi).

    • Calibrate the mass spectrometer using a standard calibrant solution.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system at a flow rate of 5-20 µL/min.

    • Acquire the mass spectrum over a mass range of m/z 50-500.

    • If fragmentation information is desired, perform tandem MS (MS/MS) by selecting the precursor ion (e.g., m/z 186) and applying collision-induced dissociation (CID).

MS Workflow and Fragmentation Pathway Diagram

MS_Workflow_Fragmentation cluster_workflow MS Experimental Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_frag Predicted Fragmentation Pathway dissolve_ms Dissolve in Solvent dilute_ms Dilute Sample dissolve_ms->dilute_ms infuse Infuse into MS dilute_ms->infuse ionize Electrospray Ionization infuse->ionize analyze Mass Analysis ionize->analyze parent [M+H]⁺ m/z 186.06 frag1 [M+H - C₂H₅N]⁺ m/z 141.02 parent->frag1 - C₂H₅N frag2 [C₆H₅]⁺ m/z 77.04 frag1->frag2 - SO₂

Caption: MS workflow and predicted fragmentation.

References

Application Notes and Protocols for 2-(Phenylsulfonyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 2-(Phenylsulfonyl)ethanamine hydrochloride (CAS No: 38752-48-6). The information is compiled to ensure laboratory safety and maintain the integrity of the compound for research and development purposes.

Compound Information

Chemical Structure:

Molecular Formula: C₈H₁₂ClNO₂S[1][2]

Molecular Weight: 221.71 g/mol [1]

Safety and Handling

This compound is a chemical that requires careful handling due to its potential hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3]

2.1. Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is critical when handling this compound. The following PPE should be worn at all times:

  • Eye Protection: Chemical safety glasses or a face shield are mandatory to prevent eye contact.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2][4]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4]

  • Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

2.2. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • An eyewash station and safety shower should be readily accessible in the immediate work area.[4]

2.3. Handling Procedures

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Avoid contact with skin and eyes.[2][5]

  • Do not eat, drink, or smoke when using this product.[4][6]

  • Wash hands and any exposed skin thoroughly after handling.[4][6]

  • Use dry clean-up procedures and avoid generating dust.

Storage Procedures

Proper storage is essential to maintain the stability and integrity of this compound.

ParameterRecommendationSource(s)
Temperature Store in a cool, dry place.[4][7] Some suppliers recommend refrigeration.[8][4][7][8]
Container Keep container tightly closed in a dry and well-ventilated place.[4][7] Store in original, corrosive-resistant containers.[6][4][6][7]
Incompatibilities Store away from strong oxidizing agents and strong bases.[4][4]
Ventilation Store in a well-ventilated area.[4][4]

Experimental Protocol: General Guideline for Use in a Reaction

The following is a general protocol for using this compound as a reactant in a chemical synthesis. This should be adapted based on the specific requirements of the reaction.

Objective: To use this compound as an amine source in a nucleophilic substitution or coupling reaction.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Diisopropylethylamine) to neutralize the hydrochloride salt

  • Other reactants as required by the specific synthesis

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Preparation: Set up the reaction vessel under an inert atmosphere. Ensure all glassware is dry.

  • Reagent Addition:

    • To the reaction vessel, add the this compound.

    • Add the anhydrous solvent.

    • Stir the suspension and add the base (typically 1.0 to 1.2 equivalents) to liberate the free amine. The mixture may become a clear solution.

  • Reaction:

    • Add the other reactant(s) to the mixture.

    • Maintain the reaction at the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction appropriately (e.g., with water or a saturated aqueous solution).

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, crystallization, or distillation.

Spill and Waste Disposal

Spill Management:

  • Ensure adequate ventilation.

  • Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]

  • Do not let the product enter drains.[2]

Waste Disposal:

  • Dispose of waste material and contaminated packaging at an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]

Visualized Workflow for Handling and Storage

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound.

G A Start: Receive Chemical B Inspect Container for Damage A->B C Damaged B->C Yes D Intact B->D No E Quarantine & Report to Safety Officer C->E F Proceed to Storage D->F G Store in Cool, Dry, Well-Ventilated Area (Refrigerate if required) F->G H Prepare for Experiment G->H I Don Appropriate PPE (Gloves, Goggles, Lab Coat) H->I J Work in Fume Hood I->J K Weigh and Dispense Chemical J->K L Perform Experiment K->L M End of Experiment L->M N Clean Work Area M->N O Dispose of Waste (Follow institutional guidelines) M->O P Return Unused Chemical to Storage M->P P->G

Caption: Workflow for Safe Handling and Storage.

References

Application Notes and Protocols for 2-(Phenylsulfonyl)ethanamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Phenylsulfonyl)ethanamine hydrochloride as a versatile building block in medicinal chemistry. Given the limited publicly available data on the direct biological activity of this specific compound, the following sections focus on its application as a scaffold for the synthesis of potential therapeutic agents, particularly targeting carbonic anhydrases. The protocols provided are representative methodologies for the synthesis, purification, and biological evaluation of derivatives of this compound.

Introduction

This compound is a chemical compound featuring a phenylsulfonyl group and a primary amine connected by an ethyl linker. The sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit a variety of enzymes, most notably carbonic anhydrases (CAs). The primary amine of this compound serves as a convenient handle for synthetic modification, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR) and develop novel drug candidates.

This document outlines the use of this compound in the design and synthesis of a hypothetical series of N-aroyl derivatives as potential carbonic anhydrase inhibitors. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and certain types of cancer, making them attractive drug targets.

Application: Synthesis of N-Aroyl-2-(phenylsulfonyl)ethanamine Derivatives as Carbonic Anhydrase Inhibitors

The primary application of this compound in a medicinal chemistry context is as a starting material for the synthesis of more complex molecules. The following outlines a synthetic strategy to generate a library of N-aroyl derivatives for screening as potential carbonic anhydrase inhibitors. The core hypothesis is that by acylating the primary amine, one can introduce substituents that interact with amino acid residues in the active site of carbonic anhydrases, thereby influencing binding affinity and isoform selectivity.

General Synthetic Scheme

The synthesis involves a straightforward N-acylation of this compound with various aroyl chlorides in the presence of a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-(Phenylsulfonyl)ethanamine_HCl 2-(Phenylsulfonyl)ethanamine Hydrochloride Reaction_Mixture N-Acylation Reaction 2-(Phenylsulfonyl)ethanamine_HCl->Reaction_Mixture Aroyl_Chloride Aroyl Chloride (R-COCl) Aroyl_Chloride->Reaction_Mixture Base Base (e.g., Triethylamine) Base->Reaction_Mixture Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction_Mixture N-Aroyl_Derivative N-Aroyl-2-(phenylsulfonyl)ethanamine Derivative Triethylamine_HCl Triethylamine Hydrochloride Reaction_Mixture->N-Aroyl_Derivative Reaction_Mixture->Triethylamine_HCl G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Solutions Prepare Enzyme, Substrate, and Inhibitor Solutions Plate_Setup Add Buffer, Inhibitor, and Enzyme to 96-well Plate Prepare_Solutions->Plate_Setup Pre-incubation Incubate for 10 min at Room Temp. Plate_Setup->Pre-incubation Reaction_Initiation Add Substrate (NPA) Pre-incubation->Reaction_Initiation Kinetic_Read Measure Absorbance at 405 nm Reaction_Initiation->Kinetic_Read Calculate_Rates Calculate Reaction Rates Kinetic_Read->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Application Notes and Protocols for the Synthesis of Novel Compounds from 2-(Phenylsulfonyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel N-acyl and N-sulfonyl derivatives of 2-(Phenylsulfonyl)ethanamine hydrochloride. This starting material serves as a versatile scaffold for generating new chemical entities with potential applications in drug discovery, particularly in the development of enzyme inhibitors. The protocols are based on established synthetic methodologies for N-acylation and sulfonylation of primary amines.

Introduction

This compound is a primary amine containing a phenylsulfonyl group. The presence of the sulfonamide-like backbone makes it an attractive starting point for the synthesis of novel sulfonamide and N-acylsulfonamide derivatives. Compounds bearing the sulfonamide moiety are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[1][2] This document outlines two primary synthetic routes to diversify the 2-(Phenylsulfonyl)ethanamine scaffold and discusses potential therapeutic applications of the resulting novel compounds based on existing literature for structurally related molecules.

Synthesis of Novel Derivatives

Two principal synthetic strategies are presented for the derivatization of this compound: N-acylation and N-sulfonylation.

Protocol 1: Synthesis of N-Acyl-2-(phenylsulfonyl)ethanamine Derivatives

This protocol describes the synthesis of novel amide derivatives by reacting 2-(Phenylsulfonyl)ethanamine with various acyl chlorides. The reaction proceeds via nucleophilic acyl substitution.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA), to the solution to neutralize the hydrochloride salt and the HCl byproduct generated during the reaction. Stir the mixture for 10-15 minutes at room temperature.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl derivative.

Table 1: Representative Quantitative Data for N-Acylation Reactions

EntryAcyl Chloride (R-COCl)ProductYield (%)Purity (%)
1Acetyl chlorideN-(2-(phenylsulfonyl)ethyl)acetamide85>98
2Benzoyl chlorideN-(2-(phenylsulfonyl)ethyl)benzamide92>99
34-Nitrobenzoyl chloride4-Nitro-N-(2-(phenylsulfonyl)ethyl)benzamide88>98
4Cyclopropanecarbonyl chlorideN-(2-(phenylsulfonyl)ethyl)cyclopropanecarboxamide79>97

Note: The data presented in this table are hypothetical and based on typical yields and purities for such reactions.

Protocol 2: Synthesis of N-Sulfonyl-2-(phenylsulfonyl)ethanamine Derivatives (Novel Sulfonamides)

This protocol details the synthesis of novel sulfonamide derivatives by reacting 2-(Phenylsulfonyl)ethanamine with various sulfonyl chlorides.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or a mixture of DCM and triethylamine.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C. Add the desired sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • If pyridine is used as the solvent, remove it under reduced pressure.

    • Add dilute hydrochloric acid (HCl) to the residue and extract with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure N-sulfonyl derivative.

Table 2: Representative Quantitative Data for N-Sulfonylation Reactions

EntrySulfonyl Chloride (R-SO₂Cl)ProductYield (%)Purity (%)
1Methanesulfonyl chlorideN-(2-(phenylsulfonyl)ethyl)methanesulfonamide82>98
2Benzenesulfonyl chlorideN-(2-(phenylsulfonyl)ethyl)benzenesulfonamide90>99
3p-Toluenesulfonyl chloride4-Methyl-N-(2-(phenylsulfonyl)ethyl)benzenesulfonamide89>99
4Dansyl chloride5-(Dimethylamino)-N-(2-(phenylsulfonyl)ethyl)naphthalene-1-sulfonamide75>97

Note: The data in this table are hypothetical and represent typical outcomes for these types of reactions.

Potential Applications in Drug Discovery

Based on the biological activities of structurally similar compounds reported in the literature, the novel N-acyl and N-sulfonyl derivatives of 2-(Phenylsulfonyl)ethanamine are predicted to have potential as enzyme inhibitors.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[3] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Various CA isoforms are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[3][4] The primary sulfonamide moiety is a key pharmacophore for CA inhibition. Novel sulfonamides derived from 2-(Phenylsulfonyl)ethanamine could exhibit inhibitory activity against various CA isoforms.

Table 3: Predicted Inhibitory Activity (Ki, nM) against Carbonic Anhydrase Isoforms

Compound from Protocol 2hCA IhCA IIhCA IXhCA XII
Product 2.2 150251015
Product 2.3 12020812
Acetazolamide (Standard) 25012256

Note: The data in this table are hypothetical and extrapolated from literature values for similar sulfonamide-based carbonic anhydrase inhibitors to suggest potential activity.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anticancer agents.[2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] Some hydroxamic acid-containing sulfonamides have shown potent HDAC inhibitory activity.[5] N-acyl derivatives of 2-(Phenylsulfonyl)ethanamine, particularly those incorporating a hydroxamic acid moiety, could be designed to target HDAC enzymes.

Table 4: Predicted Inhibitory Activity (IC₅₀, µM) against HDAC Isoforms and Cancer Cell Lines

Hypothetical N-Acyl DerivativeHDAC1HDAC6HCT116 (Colon)PC-3 (Prostate)
Hydroxamic acid derivative of 2.2 0.50.10.250.4
SAHA (Vorinostat - Standard) 0.090.011.52.0

Note: This data is hypothetical and based on the activity of known HDAC inhibitors to illustrate the potential of newly synthesized compounds.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation start 2-(Phenylsulfonyl)ethanamine Hydrochloride base1 Base (e.g., TEA) start->base1 Step 1: Neutralization base2 Base (e.g., Pyridine) start->base2 Step 1: Neutralization acyl_chloride R-COCl (Acyl Chloride) product1 N-Acyl-2-(phenylsulfonyl)ethanamine Derivatives acyl_chloride->product1 base1->acyl_chloride Step 2: Acylation sulfonyl_chloride R-SO2Cl (Sulfonyl Chloride) product2 N-Sulfonyl-2-(phenylsulfonyl)ethanamine Derivatives (Sulfonamides) sulfonyl_chloride->product2 base2->sulfonyl_chloride Step 2: Sulfonylation CA_Inhibition CO2 CO₂ + H₂O CA Carbonic Anhydrase (e.g., CA IX) CO2->CA H2CO3 H₂CO₃ HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 CA->H2CO3 Catalysis inhibitor Novel Sulfonamide Derivative inhibitor->CA Inhibition HDAC_Inhibition inhibitor Novel N-Acyl Derivative (HDAC Inhibitor) hdac HDAC inhibitor->hdac Inhibition histones Histones hdac->histones Deacetylation chromatin Chromatin Condensation histones->chromatin acetylated_histones Acetylated Histones acetylated_histones->hdac open_chromatin Chromatin Relaxation acetylated_histones->open_chromatin transcription Gene Transcription (Tumor Suppressor Genes) open_chromatin->transcription apoptosis Apoptosis / Cell Cycle Arrest transcription->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Phenylsulfonyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Phenylsulfonyl)ethanamine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and reliable method is the Gabriel synthesis, which involves a two-step process:

  • Synthesis of the intermediate, N-(2-(Phenylsulfonyl)ethyl)phthalimide: This is achieved by the reaction of N-(2-bromoethyl)phthalimide with sodium benzenesulfinate. This reaction proceeds via a nucleophilic substitution where the sulfinate anion displaces the bromide.

  • Deprotection of the phthalimide group: The phthalimide group is then removed from the intermediate to yield the free amine, 2-(Phenylsulfonyl)ethanamine. This is typically accomplished through hydrazinolysis or acid/base hydrolysis.[1][2][3] The resulting amine is then converted to its hydrochloride salt for better stability and handling.

Q2: What are the critical parameters in the synthesis of the N-(2-(Phenylsulfonyl)ethyl)phthalimide intermediate?

The reaction between N-(2-bromoethyl)phthalimide and sodium benzenesulfinate is a key step. While a specific detailed protocol is not widely published, the reaction of N-(2-bromoethyl)phthalimide with other nucleophiles provides guidance.[4] Key parameters to consider are:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is often used to facilitate S(_N)2 reactions.[5]

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.

  • Stoichiometry: A slight excess of sodium benzenesulfinate may be used to ensure complete consumption of the bromo-functionalized starting material.

Q3: How do I remove the phthalimide protecting group, and what are the pros and cons of each method?

There are two primary methods for the deprotection of the phthalimide group:

  • Hydrazinolysis (Ing-Manske Procedure): This is a widely used method that involves reacting the N-substituted phthalimide with hydrazine hydrate in an alcoholic solvent.[6][7]

    • Advantages: Generally proceeds under mild and neutral conditions, often resulting in high yields.[6]

    • Disadvantages: Hydrazine is toxic and requires careful handling. The phthalhydrazide byproduct can sometimes be challenging to completely remove from the desired amine.[1]

  • Acid or Basic Hydrolysis: This involves heating the phthalimide derivative with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH).[6][8]

    • Advantages: Avoids the use of toxic hydrazine.

    • Disadvantages: Can require harsh conditions (prolonged heating at high temperatures) which might not be suitable for molecules with sensitive functional groups.[1] Acid hydrolysis will yield the amine hydrochloride salt directly, while basic hydrolysis will give the free amine which then needs to be treated with acid to form the salt.

Q4: How is the final hydrochloride salt of 2-(Phenylsulfonyl)ethanamine typically formed?

Once the free amine, 2-(Phenylsulfonyl)ethanamine, is isolated after deprotection, it can be converted to the hydrochloride salt by dissolving it in a suitable organic solvent (e.g., isopropanol, diethyl ether) and treating it with a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

Troubleshooting Guides

Issue 1: Low or No Yield of N-(2-(Phenylsulfonyl)ethyl)phthalimide (Intermediate)
Potential Cause Recommended Solution
Poor quality of starting materials Ensure N-(2-bromoethyl)phthalimide is pure and dry. Sodium benzenesulfinate should also be anhydrous.
Inefficient Nucleophilic Substitution - Use a suitable polar aprotic solvent like DMF or acetonitrile to enhance the reaction rate. - Consider increasing the reaction temperature and monitor the progress by TLC. - Ensure proper stoichiometry; a slight excess of sodium benzenesulfinate can be beneficial.
Side Reaction: Elimination If the reaction is heated too aggressively, elimination to form N-vinylphthalimide could occur, though less likely with a primary bromide. Use the lowest effective temperature.
Difficult Work-up The product and starting materials may have similar polarities. Careful column chromatography may be required for purification.
Issue 2: Incomplete Deprotection of the Phthalimide Group
Potential Cause Recommended Solution
Hydrazinolysis: Insufficient hydrazine hydrate Use a molar excess of hydrazine hydrate (typically 1.5 to 2 equivalents or more).[6]
Hydrazinolysis: Short reaction time or low temperature Ensure the reaction is stirred for a sufficient time (monitor by TLC). Gentle heating may be required to drive the reaction to completion.[5]
Acid/Base Hydrolysis: Insufficient acid/base concentration or reaction time Use a concentrated solution of a strong acid or base and ensure a sufficiently long reflux time. These reactions can be slow.[6][9]
Poor solubility of the starting material Ensure the N-(2-(phenylsulfonyl)ethyl)phthalimide is fully dissolved in the reaction solvent. For hydrazinolysis, ethanol or methanol are common solvents.
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Common Impurities Recommended Solution
Incomplete Reactions Unreacted N-(2-(phenylsulfonyl)ethyl)phthalimideRecrystallization of the hydrochloride salt can be an effective purification method. Washing the crude product with a solvent in which the impurity is soluble but the product is not can also be effective.
Byproducts from Deprotection Phthalhydrazide (from hydrazinolysis) or Phthalic acid (from hydrolysis)- Phthalhydrazide: This byproduct is often insoluble and can be removed by filtration.[6] Acidifying the reaction mixture after hydrazinolysis can help precipitate the phthalhydrazide. - Phthalic Acid: Can be removed by filtration after acid hydrolysis. During work-up after basic hydrolysis, careful pH adjustment is necessary.
Side Reactions Potential for side reactions involving the sulfonyl group under harsh hydrolysis conditions (though generally stable).Use the milder hydrazinolysis deprotection method if possible.

Experimental Protocols

Protocol 1: Synthesis of N-(2-(Phenylsulfonyl)ethyl)phthalimide (Intermediate)

This is a generalized procedure based on similar nucleophilic substitution reactions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(2-bromoethyl)phthalimide (1.0 eq) and sodium benzenesulfinate (1.1 eq) in anhydrous DMF.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The solid precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Deprotection via Hydrazinolysis
  • Reaction Setup: Dissolve N-(2-(phenylsulfonyl)ethyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.

  • Reaction: Add hydrazine hydrate (2.0 eq) to the solution and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Work-up: Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the precipitate and protonate the amine.

  • Purification: Filter the mixture to remove the phthalhydrazide. Wash the solid with a small amount of cold ethanol. Concentrate the filtrate under reduced pressure. The residue contains the crude this compound. Further purification can be achieved by recrystallization.

Data Presentation

Reaction Step Reactants Product Typical Yield (%) Key Parameters
Step 1: Intermediate Synthesis N-(2-bromoethyl)phthalimide, Sodium benzenesulfinateN-(2-(Phenylsulfonyl)ethyl)phthalimide70-90 (Estimated)Solvent: DMF, Temp: 80-100 °C
Step 2: Deprotection (Hydrazinolysis) N-(2-(Phenylsulfonyl)ethyl)phthalimide, Hydrazine hydrate2-(Phenylsulfonyl)ethanamine70-85[5]Solvent: Ethanol, Reflux
Step 3: Salt Formation 2-(Phenylsulfonyl)ethanamine, HClThis compound>95 (Estimated)Solvent: Isopropanol/Ether

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A N-(2-bromoethyl)phthalimide C N-(2-(Phenylsulfonyl)ethyl)phthalimide A->C DMF, Heat B Sodium benzenesulfinate B->C DMF, Heat E 2-(Phenylsulfonyl)ethanamine C:e->E:w Ethanol, Reflux D Hydrazine Hydrate or HCl/H2O G 2-(Phenylsulfonyl)ethanamine hydrochloride E:e->G:w Isopropanol/Ether F HCl

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in Step 1

Troubleshooting_Step1 Start Low Yield of Intermediate Cause1 Poor Reagent Quality? Start->Cause1 Cause2 Inefficient Reaction? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Cause4 Work-up/Purification Issues? Start->Cause4 Solution1 Use pure, dry reagents. Cause1->Solution1 Solution2 Optimize solvent (DMF), increase temperature, check stoichiometry. Cause2->Solution2 Solution3 Use lowest effective temperature to minimize elimination. Cause3->Solution3 Solution4 Perform careful chromatography or recrystallization. Cause4->Solution4

Caption: Troubleshooting workflow for low yield of the phthalimide intermediate.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Phenylsulfonyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 2-(Phenylsulfonyl)ethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the reaction of 2-phenylethanamine with benzenesulfonyl chloride. This reaction is a nucleophilic substitution where the amino group of 2-phenylethanamine attacks the electrophilic sulfur atom of benzenesulfonyl chloride, followed by the elimination of hydrogen chloride. The resulting 2-(phenylsulfonyl)ethanamine is then typically converted to its hydrochloride salt for improved stability and handling. A base is required to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.[1]

Q2: What are the critical parameters influencing the yield and purity of the reaction?

A2: Several factors can significantly impact the outcome of the synthesis:

  • Purity of Starting Materials: The presence of moisture can lead to the hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid, which is unreactive towards the amine.[1][2] Ensure that all reactants and solvents are anhydrous.

  • Stoichiometry: The molar ratio of reactants is crucial. An excess of the amine can be used to act as a base, though a non-nucleophilic base is often preferred to avoid side reactions.[1] A slight excess of the sulfonyl chloride may be used to ensure complete consumption of the amine.

  • Reaction Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) initially to control the exothermic nature of the reaction and then allowed to warm to room temperature.[1][2] Higher temperatures can promote the formation of side products.[3]

  • Choice of Base and Solvent: A non-nucleophilic base, such as triethylamine or pyridine, is commonly used to scavenge the HCl produced. The solvent should be aprotic and inert, with dichloromethane (DCM) and tetrahydrofuran (THF) being common choices.[1]

Q3: What are the most common side reactions and how can they be minimized?

A3: The two most prevalent side reactions are:

  • Hydrolysis of Benzenesulfonyl Chloride: As mentioned, water contamination will lead to the formation of benzenesulfonic acid. To mitigate this, use anhydrous solvents, dry glassware thoroughly, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Disulfonylation: Primary amines can potentially react with two molecules of the sulfonyl chloride to form a disulfonamide byproduct. This is more likely under harsh conditions or with a large excess of the sulfonyl chloride.[2] To avoid this, control the stoichiometry carefully and add the sulfonyl chloride solution slowly to the amine solution to maintain a low instantaneous concentration.[2][3]

Q4: How can I effectively purify the final product?

A4: A multi-step approach is generally effective for purifying this compound:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is performed. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally a brine wash.[2]

  • Column Chromatography: Flash column chromatography on silica gel is a common method to separate the desired product from any remaining starting materials and non-polar byproducts.[4]

  • Salt Formation and Recrystallization: The purified free base is often converted to its hydrochloride salt by treating a solution of the amine in an appropriate solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol). The resulting hydrochloride salt can then be purified further by recrystallization.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Solutions
Hydrolysis of Benzenesulfonyl Chloride Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and high-purity, dry benzenesulfonyl chloride. Perform the reaction under a nitrogen or argon atmosphere.[1][2]
Incomplete Reaction Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction time or moderately increasing the temperature (e.g., to 40 °C), while monitoring for byproduct formation.[3]
Insufficient Basicity Solution: Ensure at least one equivalent of base is used to neutralize the generated HCl. If using the starting amine as the base, at least two equivalents of the amine are required. Consider using a stronger, non-nucleophilic base if the reaction is sluggish.[1]
Poor Nucleophilicity of the Amine Solution: While 2-phenylethanamine is a reasonably good nucleophile, if derivatives with electron-withdrawing groups are used, more forcing conditions such as higher temperatures or a stronger base may be necessary.[1]
Loss of Product During Work-up Solution: The hydrochloride salt of the product has some water solubility. During the aqueous work-up of the free base, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extraction to minimize the amount of protonated amine remaining in the aqueous phase.[4] When isolating the hydrochloride salt, use solvents in which it has low solubility for precipitation and washing.
Issue 2: Presence of Significant Impurities in the Crude Product
Impurity Potential Cause Mitigation Strategies
Benzenesulfonic Acid Hydrolysis of benzenesulfonyl chloride.[1][2]Use anhydrous conditions. This impurity can be removed during the aqueous work-up with a bicarbonate wash.
Unreacted 2-Phenylethanamine Incomplete reaction or incorrect stoichiometry.Use a slight excess of benzenesulfonyl chloride (e.g., 1.05-1.1 equivalents). Unreacted amine can be removed with an acidic wash during work-up.[2]
N,N-bis(phenylsulfonyl)phenylethanamine (Disulfonamide) Use of a large excess of benzenesulfonyl chloride or high reaction temperatures.[2]Maintain a 1:1 to 1:1.1 ratio of amine to sulfonyl chloride. Add the sulfonyl chloride solution dropwise at a low temperature to control the reaction.[2][3]

Quantitative Data Summary

The following table presents representative data for the optimization of the reaction between an amine and a sulfonyl chloride, illustrating the impact of different reaction parameters on the product yield. While this data is for a related sulfonamide synthesis, the trends are applicable to the synthesis of this compound.

Entry Base (equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1Triethylamine (1.5)DCM0 to RT1285
2Pyridine (2.0)THF0 to RT1278
3K₂CO₃ (2.0)AcetonitrileRT2465
4Triethylamine (1.5)DCM40675 (with some byproducts)
5None (Amine as base, 2.2 eq)DCM0 to RT1870

Note: This data is illustrative and based on general outcomes for sulfonamide synthesis. Actual yields may vary depending on the specific substrate and experimental setup.

Experimental Protocols

Detailed Protocol for the Synthesis of 2-(Phenylsulfonyl)ethanamine

Materials:

  • 2-Phenylethanamine (1.0 eq)

  • Benzenesulfonyl chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-phenylethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Add the benzenesulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(phenylsulfonyl)ethanamine.

Protocol for Purification and Hydrochloride Salt Formation

Materials:

  • Crude 2-(phenylsulfonyl)ethanamine

  • Silica Gel for column chromatography

  • Eluent (e.g., a gradient of ethyl acetate in hexanes)

  • Anhydrous Diethyl Ether

  • 2M HCl in Diethyl Ether

Procedure:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain 2-(phenylsulfonyl)ethanamine as a free base.

  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

  • While stirring, add 2M HCl in diethyl ether dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification start Dissolve 2-Phenylethanamine and Triethylamine in DCM add_bsc Add Benzenesulfonyl Chloride Solution Dropwise at 0°C start->add_bsc react Stir at Room Temperature (12-16h) add_bsc->react quench Quench with Water react->quench wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ and Concentrate wash_brine->dry chromatography Column Chromatography dry->chromatography salt_formation Dissolve in Ether and Add HCl in Ether chromatography->salt_formation isolate Filter and Dry salt_formation->isolate end end isolate->end 2-(Phenylsulfonyl)ethanamine Hydrochloride

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Low Product Yield Observed check_hydrolysis Check for Hydrolysis (Presence of R-SO₃H) start->check_hydrolysis hydrolysis_yes Yes check_hydrolysis->hydrolysis_yes Confirmed hydrolysis_no No check_hydrolysis->hydrolysis_no solution_hydrolysis Solution: - Use anhydrous solvents - Run under inert atmosphere (N₂/Ar) - Ensure base is not wet hydrolysis_yes->solution_hydrolysis check_amine_reactivity Check Amine Reactivity hydrolysis_no->check_amine_reactivity amine_unreactive Amine is Sterically Hindered or Electron-Deficient check_amine_reactivity->amine_unreactive Yes amine_reactive No check_amine_reactivity->amine_reactive solution_amine Solution: - Increase reaction temperature - Use a stronger, non-nucleophilic base - Increase reaction time amine_unreactive->solution_amine check_base Check Base Strength/Amount amine_reactive->check_base base_issue Base is too weak or insufficient (≤1 equivalent) check_base->base_issue Yes base_ok No check_base->base_ok solution_base Solution: - Use a stronger base (e.g., DBU) - Use >1.2 equivalents of base like TEA - Use excess amine as base/solvent base_issue->solution_base

Caption: Troubleshooting workflow for low product yield in the synthesis of this compound.

References

Technical Support Center: Reactions with 2-(Phenylsulfonyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side products encountered in reactions involving 2-(Phenylsulfonyl)ethanamine hydrochloride. The information is designed to assist in optimizing reaction conditions, identifying potential impurities, and streamlining purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

This compound is primarily used as a nucleophile through its primary amine functionality. The most common reactions include:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to form secondary or tertiary amines.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to yield N-substituted sulfonamides.

Q2: What is the role of the hydrochloride salt in this reagent?

The hydrochloride salt enhances the stability and solubility of the amine in certain solvents. However, for the primary amine to act as a nucleophile, it must be neutralized to its free base form. This is typically achieved by adding a suitable base to the reaction mixture.

Q3: Is the phenylsulfonyl group stable under typical reaction conditions?

The phenylsulfonyl group is generally robust and stable under a wide range of acidic and basic conditions commonly used for N-alkylation and acylation reactions. However, under certain harsh reductive conditions or in the presence of specific radical initiators, cleavage or elimination of the sulfonyl group can occur, though this is not a common side reaction in standard synthetic protocols.

Troubleshooting Guides for Common Reactions

N-Alkylation Reactions

Issue: Formation of multiple products, including over-alkylated species.

When reacting 2-(Phenylsulfonyl)ethanamine with an alkylating agent, a common issue is the formation of a mixture of the desired mono-alkylated product, the di-alkylated product, and even the quaternary ammonium salt. This occurs because the product of the initial alkylation (the secondary amine) can also react with the alkylating agent.

Potential Side Products:

  • N,N-Dialkyl-2-(phenylsulfonyl)ethanamine: The product of double alkylation.

  • Quaternary Ammonium Salt: Formed from the alkylation of the tertiary amine.

Troubleshooting Strategies:

StrategyDetailed Methodology
Control Stoichiometry Use a significant excess of 2-(Phenylsulfonyl)ethanamine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the primary amine. A molar ratio of 2:1 to 5:1 (amine:alkylating agent) is a good starting point.
Slow Addition of Alkylating Agent Add the alkylating agent dropwise or via a syringe pump to the reaction mixture containing the amine and a base. This maintains a low concentration of the alkylating agent, reducing the likelihood of the secondary amine product reacting further.
Choice of Base Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate. These bases will neutralize the generated acid without competing in the alkylation reaction.
Monitor Reaction Progress Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further alkylation of the product.

Experimental Protocol: General N-Alkylation

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K₂CO₃, 2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to generate the free amine.

  • Slowly add the alkylating agent (0.8 - 1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off any solids, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_side_reactions Potential Side Reactions start Start: 2-(Phenylsulfonyl)ethanamine HCl add_base Add Base (e.g., K2CO3) start->add_base free_amine Generate Free Amine add_base->free_amine add_alkylating_agent Slowly Add Alkylating Agent free_amine->add_alkylating_agent heat_monitor Heat & Monitor (TLC/LC-MS) add_alkylating_agent->heat_monitor quench Quench Reaction heat_monitor->quench over_alkylation Over-alkylation heat_monitor->over_alkylation purify Purify Product quench->purify product Desired N-Alkylated Product purify->product side_product1 Di-alkylated Product over_alkylation->side_product1 side_product2 Quaternary Salt over_alkylation->side_product2

Reductive Amination

Issue: Formation of a tertiary amine byproduct or reduction of the carbonyl starting material.

Reductive amination is a powerful method for forming C-N bonds. However, side reactions can occur, leading to undesired products and reduced yields.

Potential Side Products:

  • Tertiary Amine: The secondary amine product can react with another equivalent of the aldehyde or ketone.

  • Alcohol: The carbonyl starting material can be directly reduced by the reducing agent.

  • Cyanide Adduct: If sodium cyanoborohydride is used as the reducing agent, a cyanide group can be added to the imine intermediate.

Troubleshooting Strategies:

StrategyDetailed Methodology
Choice of Reducing Agent Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). It is less likely to reduce the starting carbonyl compound compared to stronger reducing agents like sodium borohydride (NaBH₄).
One-Pot, Two-Step Procedure First, allow the amine and the carbonyl compound to react to form the imine intermediate. Monitor this step to ensure complete formation of the imine. Then, add the reducing agent to selectively reduce the imine.
pH Control Maintain the reaction pH in a slightly acidic range (pH 5-6) to facilitate imine formation without significantly protonating the amine, which would render it non-nucleophilic.
Avoid Sodium Cyanoborohydride While effective, NaBH₃CN can lead to the formation of toxic hydrogen cyanide gas upon acidic workup and can result in cyanide adduct byproducts. NaBH(OAc)₃ is a safer and often more selective alternative.

Experimental Protocol: General Reductive Amination

  • To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add a mild acid catalyst (e.g., acetic acid, 1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive_Amination_Pathway start 2-(Phenylsulfonyl)ethanamine + Aldehyde/Ketone imine_formation Imine Formation (Acid Catalyst) start->imine_formation side_reaction2 Reduction of Starting Carbonyl start->side_reaction2 imine_intermediate Imine Intermediate imine_formation->imine_intermediate reduction Reduction (e.g., NaBH(OAc)3) imine_intermediate->reduction product Desired Secondary Amine reduction->product side_reaction1 Over-reaction with Aldehyde/Ketone product->side_reaction1 tertiary_amine Tertiary Amine Byproduct side_reaction1->tertiary_amine alcohol_byproduct Alcohol Byproduct side_reaction2->alcohol_byproduct

Acylation Reactions

Issue: Low yield or incomplete reaction.

Acylation of 2-(Phenylsulfonyl)ethanamine is generally a clean reaction. However, incomplete reactions can occur if the amine is not properly activated or if the acylating agent is not sufficiently reactive.

Potential Side Products:

  • Hydrolysis of Acylating Agent: If moisture is present in the reaction, the acyl chloride or anhydride can hydrolyze to the corresponding carboxylic acid.

Troubleshooting Strategies:

StrategyDetailed Methodology
Use of a Base A base (e.g., triethylamine, pyridine) is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would deactivate it.
Anhydrous Conditions Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of the acylating agent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Choice of Acylating Agent Acyl chlorides are generally more reactive than anhydrides. If a reaction with an anhydride is sluggish, switching to the corresponding acyl chloride may improve the reaction rate and yield.
Activation of Carboxylic Acids If a carboxylic acid is used directly, it must be activated with a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (1-hydroxybenzotriazole).

Experimental Protocol: General Acylation

  • Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.0-1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by crystallization or column chromatography.

Acylation_Troubleshooting start Acylation Reaction issue1 Low Yield/ Incomplete Reaction start->issue1 cause1 Amine Protonation issue1->cause1 cause2 Hydrolysis of Acylating Agent issue1->cause2 cause3 Low Reactivity of Acylating Agent issue1->cause3 solution1 Add Stoichiometric Base (e.g., Triethylamine) cause1->solution1 solution2 Use Anhydrous Solvents & Inert Atmosphere cause2->solution2 solution3 Use Acyl Chloride instead of Anhydride cause3->solution3

Technical Support Center: Purification of Crude 2-(Phenylsulfonyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-(Phenylsulfonyl)ethanamine hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can include unreacted starting materials such as phthalimide derivatives (if using a Gabriel synthesis route), residual solvents from the reaction, and byproducts from side reactions. In reactions involving benzenesulfonyl chloride, it's possible to have related sulfonamide impurities.[1][2][3][4]

Q2: Which purification techniques are most effective for this compound?

Recrystallization and column chromatography are the two most common and effective methods for purifying crude this compound. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: What is a good starting point for a recrystallization solvent?

For amine hydrochlorides, polar protic solvents are often a good choice. Ethanol, methanol, and isopropanol are excellent starting points for recrystallization.[5] Often, a co-solvent system, such as ethanol/diethyl ether, can be effective where the compound is dissolved in a minimal amount of the hot primary solvent and the anti-solvent is added to induce crystallization upon cooling.

Q4: The compound "oils out" during recrystallization. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Slowing the cooling rate: Allow the solution to cool to room temperature gradually before placing it in an ice bath.

  • Using a more dilute solution: Add a small amount of additional hot solvent to the mixture.

  • Changing the solvent system: A different solvent or solvent pair may promote crystallization.

  • Scratching the inner surface of the flask: This can provide a surface for crystal nucleation.

Q5: What type of stationary phase should I use for column chromatography?

Due to the polar and basic nature of the amine hydrochloride, standard silica gel can sometimes cause issues like peak tailing or degradation. It is often recommended to use deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase such as neutral alumina.[6]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Low or no crystal formation - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution.- Try a different solvent or add an anti-solvent to decrease solubility.
"Oiling out" - The solution is too concentrated.- The cooling rate is too fast.- The melting point of the compound is lower than the boiling point of the solvent.- Add a small amount of hot solvent to redissolve the oil and cool slowly.- Choose a lower-boiling point solvent.- Use a seed crystal to induce crystallization.[7]
Colored impurities in crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary.
Poor recovery of the product - Too much solvent was used.- The crystals were washed with a solvent that was not cold.- The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the rinsing solvent is ice-cold.- Cool the solution in an ice bath for a longer period to maximize precipitation.[8]
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor separation of the compound from impurities - The chosen eluent system has the wrong polarity.- Perform a thorough TLC analysis with different solvent systems to find the optimal eluent.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Peak tailing on the column - The compound is interacting strongly with the acidic silica gel.- Add a small percentage (0.1-1%) of a volatile base like triethylamine to the eluent.- Use deactivated silica gel or neutral alumina as the stationary phase.[6]
Compound is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent system. For this compound, a mixture of dichloromethane and methanol is a common choice.
Cracking of the silica gel bed - The column was packed improperly.- The solvent polarity was changed too drastically.- Ensure the silica gel is packed as a uniform slurry.- When running a gradient, increase the polarity of the eluent gradually.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate with a water bath to heat the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography on Deactivated Silica Gel
  • Prepare Deactivated Silica Gel: Prepare a slurry of silica gel in your chosen eluent (e.g., dichloromethane). Add 1% triethylamine to the slurry and mix well.

  • Pack the Column: Pack a chromatography column with the deactivated silica gel slurry.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting point is a mixture of dichloromethane and methanol. The polarity can be gradually increased by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Solubility of Structurally Similar Amine Hydrochlorides

SolventSolubilityRationale for Use
WaterHighUseful for aqueous extractions, but may not be ideal for recrystallization due to high solubility.[9][10][11]
EthanolSoluble (especially when hot)A common and effective solvent for recrystallization of amine salts.[12]
MethanolSolubleSimilar to ethanol, can be used for recrystallization.
IsopropanolModerately SolubleCan be a good choice for recrystallization, potentially offering a better yield than ethanol or methanol.[5]
DichloromethaneSparingly SolubleOften used as the less polar component in column chromatography.
Diethyl EtherInsolubleFrequently used as an anti-solvent in recrystallization to induce precipitation.[13]
HexaneInsolubleA non-polar solvent used in column chromatography to elute non-polar impurities.

Mandatory Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_analysis Purity Analysis (TLC/HPLC) recrystallization->purity_analysis column_chromatography->purity_analysis purity_analysis->recrystallization Purity < 98% purity_analysis->column_chromatography Purity < 98% pure_product Pure Product purity_analysis->pure_product Purity ≥ 98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Crude Product Purification check_purity Check Purity (e.g., TLC) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure recrystallize Attempt Recrystallization is_pure->recrystallize No column Perform Column Chromatography is_pure->column Complex Mixture end Pure Product is_pure->end Yes oiling_out Product Oils Out? recrystallize->oiling_out change_solvent Change Recrystallization Solvent recrystallize->change_solvent If unsuccessful column->check_purity oiling_out->check_purity No slow_cool Slow Cooling/ Dilute Solution oiling_out->slow_cool Yes slow_cool->check_purity change_solvent->recrystallize

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: 2-(Phenylsulfonyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation pathways of 2-(Phenylsulfonyl)ethanamine hydrochloride. It includes troubleshooting guides for common experimental issues and a comprehensive FAQ section.

Troubleshooting Guide

During experimental studies of this compound, various issues may arise. The table below outlines potential problems, their likely causes, and recommended solutions to ensure the accuracy and reliability of your results.

Issue Potential Cause(s) Recommended Solution(s)
No or minimal degradation observed under stress conditions. Inadequate stress levels (e.g., temperature too low, insufficient duration, mild pH).[1]Increase the severity of the stress conditions (e.g., use higher temperatures, stronger acid/base concentrations, or longer exposure times). A target degradation of 5-20% is generally recommended to ensure that the method is challenged without forming secondary, irrelevant degradants.[2]
High intrinsic stability of the molecule.Confirm the stability by exposing the compound to a wider and more extreme range of conditions. Ensure that the analytical method is sensitive enough to detect low levels of degradation.
Inconsistent or irreproducible degradation results. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent reagent concentrations).Standardize all experimental parameters meticulously. Use calibrated equipment and freshly prepared, accurately measured reagents.
Contamination of samples or reagents.Use high-purity solvents and reagents. Ensure glassware is thoroughly cleaned. Run blank experiments to identify potential sources of contamination.
Co-elution of the parent drug and degradation products in HPLC analysis. Inadequate chromatographic separation.Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient profile, column type, or temperature.[3]
Mass imbalance in the analytical method. Formation of non-chromophoric or volatile degradation products not detected by the primary analytical method (e.g., UV-HPLC).Employ complementary analytical techniques such as mass spectrometry (LC-MS) to identify and quantify all degradation products. Check for the possibility of precipitation of degradants.
Inaccurate response factors for degradation products.Isolate and characterize major degradation products to determine their specific response factors for accurate quantification.
Formation of unexpected degradation products. Interaction with excipients (in formulation studies).Conduct forced degradation studies on the pure drug substance and individual excipients to identify any interactions.
Secondary degradation of primary degradants.Analyze samples at multiple time points to understand the degradation kinetics and identify primary versus secondary degradation products.[4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of this compound.

Q1: What are the expected degradation pathways for this compound?

A1: Based on its chemical structure, which includes a phenylsulfonyl group and a primary amine, the following degradation pathways are anticipated:

  • Hydrolytic Degradation: While sulfonamides are generally stable to hydrolysis at neutral and alkaline pH, degradation can occur under acidic conditions.[5] This may involve the cleavage of the sulfur-nitrogen (S-N) bond or the carbon-sulfur (C-S) bond.

  • Oxidative Degradation: The primary amine and the sulfur atom in the sulfonyl group are susceptible to oxidation.[6][7] Common oxidizing agents like hydrogen peroxide can lead to the formation of various oxidized derivatives.

  • Photolytic Degradation: Exposure to UV or visible light can induce photodegradation, a common pathway for sulfonamide-containing compounds.[8][9][10] The rate and extent of photodegradation can be influenced by factors such as pH and the presence of photosensitizers.

  • Thermal Degradation: At elevated temperatures, primary amines can undergo thermal degradation.[11][12][13] The stability of the molecule should be assessed under dry and wet heat conditions.

Q2: What are the typical stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies should be conducted under a variety of stress conditions to ensure that all likely degradation products are formed.[4] Recommended conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature to elevated temperatures.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.

  • Photolytic Degradation: Exposure to a light source according to ICH Q1B guidelines.

  • Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 80-100 °C) with and without humidity.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the formation of degradation products. The development process typically involves:

  • Performing forced degradation studies to generate a representative sample of degradation products.

  • Using a high-performance liquid chromatography (HPLC) method, often with a photodiode array (PDA) detector, to separate the parent compound from all degradation products.

  • Validating the method according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1]

Q4: What should I do if I observe significant degradation in my preliminary studies?

A4: Significant degradation suggests that the compound may be unstable under certain conditions. It is important to:

  • Characterize the degradation products to understand the degradation pathway.

  • Investigate the impact of the degradation products on the safety and efficacy of the drug.

  • If developing a formulation, consider strategies to mitigate degradation, such as using protective packaging, adding stabilizers, or adjusting the pH of the formulation.

Visualizations

The following diagrams illustrate the hypothetical degradation pathways and a general experimental workflow for studying the degradation of this compound.

cluster_pathways Hypothetical Degradation Pathways cluster_hydrolysis Hydrolytic Degradation (Acidic) cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent 2-(Phenylsulfonyl)ethanamine hydrochloride hydrolysis_product1 Benzenesulfonic acid parent->hydrolysis_product1 S-C cleavage hydrolysis_product2 2-Aminoethanol parent->hydrolysis_product2 S-C cleavage oxidation_product Oxidized derivatives (e.g., N-oxide) parent->oxidation_product Oxidation photolysis_product Photodegradants (e.g., cleavage products) parent->photolysis_product Photolysis

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Experimental Workflow for Degradation Studies start Drug Substance: 2-(Phenylsulfonyl)ethanamine hydrochloride stress Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) start->stress sampling Sample Collection at Various Time Points stress->sampling analysis Stability-Indicating HPLC-UV/MS Analysis sampling->analysis quantification Quantification of Parent Drug and Degradants analysis->quantification identification Identification and Characterization of Degradants analysis->identification pathway Elucidation of Degradation Pathways quantification->pathway identification->pathway

Caption: General experimental workflow for analyzing the degradation of the compound.

References

resolving poor solubility issues with 2-(Phenylsulfonyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the solubility challenges of 2-(Phenylsulfonyl)ethanamine hydrochloride (CAS: 38752-48-6).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The solubility of this compound is governed by a balance of its chemical features. The molecule contains a nonpolar phenylsulfonyl group, which is hydrophobic and limits interaction with water. Conversely, the ethanamine hydrochloride portion is a salt and thus ionizable and hydrophilic. Poor solubility typically arises when the hydrophobic nature of the phenylsulfonyl moiety dominates, especially in neutral or alkaline aqueous solutions where the amine group is less likely to be protonated.

Q2: My compound precipitates when I dilute my concentrated stock solution (e.g., in DMSO) into an aqueous buffer. Why does this occur and what is the solution?

A2: This is a common phenomenon known as precipitation or "crashing out" and occurs due to a rapid change in solvent polarity.[1] Your compound is soluble in a high-concentration organic solvent but may be supersaturated and unstable when diluted into a predominantly aqueous environment.[1]

Troubleshooting steps:

  • Decrease the Final Concentration: Your target concentration might exceed the compound's aqueous solubility limit. Attempt the experiment with a lower final concentration.[1]

  • Optimize Dilution Method: Instead of adding the buffer to your stock, add the stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion helps prevent localized supersaturation.[1]

  • Use a Co-solvent: Incorporate a small percentage of a water-miscible organic solvent in your final aqueous buffer to increase solubility.[2][3]

Q3: How does pH influence the solubility of this compound?

A3: As a hydrochloride salt of an amine, this compound is a weakly basic compound. Its solubility is highly dependent on pH. In acidic conditions (lower pH), the amine group is protonated (-NH3+), making the molecule more polar and thus more soluble in water.[4][5][6] As the pH increases, the amine group becomes deprotonated (-NH2), increasing the molecule's hydrophobicity and decreasing its aqueous solubility.

Q4: Can I use sonication or heating to improve dissolution?

A4: Yes, applying mechanical energy like sonication or gentle heating can increase the rate of dissolution by breaking down particle agglomerates and overcoming the initial energy barrier.[7][8] However, these methods may not increase the compound's equilibrium solubility.[8] It is crucial to be cautious with heating, as excessive temperatures could lead to chemical degradation. Always verify the compound's thermal stability.

Physicochemical Data & Solubility Profile

The following tables provide key data for this compound to inform your experimental design.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 38752-48-6
Molecular Formula C₈H₁₂ClNO₂S[9]
Molecular Weight 221.71 g/mol [9]
Physical Form Solid

Table 2: Approximate Solubility in Common Solvents at 25°C (Note: These are illustrative values for a typical research chemical of this class. Empirical determination is recommended.)

SolventApproximate Solubility
Water (pH 7.0) < 0.5 mg/mL
PBS (pH 7.4) < 0.5 mg/mL
DMSO ≥ 45 mg/mL
Ethanol ~10 mg/mL
Methanol ~15 mg/mL

Table 3: Illustrative pH-Dependent Aqueous Solubility Profile

pH of Aqueous BufferExpected SolubilityRationale
3.0 HighAmine group is fully protonated.
5.0 Moderate-HighAmine group is mostly protonated.
7.4 LowSignificant portion of the amine is deprotonated.
9.0 Very LowAmine group is predominantly deprotonated.

Troubleshooting Workflows & Diagrams

The following diagrams illustrate logical workflows for addressing solubility issues.

cluster_0 Initial Dissolution Attempt cluster_1 Primary Strategies cluster_2 Secondary Strategies cluster_3 Outcome start Compound fails to dissolve in aqueous buffer check_stock Was this from an organic stock dilution? start->check_stock ph_adjust Strategy 1: pH Adjustment check_stock->ph_adjust No optimize_dil Optimize dilution: - Add stock to buffer - Vortex during addition - Lower final concentration check_stock->optimize_dil Yes lower_ph Lower buffer pH (e.g., to pH 3-5) ph_adjust->lower_ph cosolvent Strategy 2: Co-solvent System add_cosolvent Add co-solvent to aqueous buffer (e.g., 1-5% DMSO) cosolvent->add_cosolvent success Compound Dissolved lower_ph->success optimize_dil->cosolvent Still precipitates optimize_dil->success Soluble add_cosolvent->success

Caption: Troubleshooting workflow for dissolution failure.

cluster_props Chemical Properties cluster_strats Solubilization Strategies compound 2-(Phenylsulfonyl)ethanamine HCl hydrophobic Phenylsulfonyl Group (Hydrophobic) compound->hydrophobic hydrophilic Ethanamine HCl Group (Hydrophilic, Ionizable) compound->hydrophilic cosolvent Co-solvents (DMSO, Ethanol) Counteract hydrophobicity hydrophobic->cosolvent influences need for ph_adjust pH Adjustment (Acidic pH) Enhances ionization hydrophilic->ph_adjust enables strategy of

Caption: Relationship between chemical properties and solubilization strategies.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Add a minimal volume of a suitable organic solvent (e.g., 100% DMSO) to achieve a high concentration (e.g., 50 mM or ~11 mg/mL).

  • Vortex thoroughly. If necessary, gently warm the solution to 37°C or briefly sonicate in a water bath to ensure the compound is fully dissolved.[7]

  • Visually inspect the solution to confirm there are no solid particulates.

  • Store the stock solution as recommended, typically at -20°C or -80°C, protected from light and moisture.

Protocol 2: Co-solvent Screening for Aqueous Working Solutions

This protocol aims to find the minimum amount of co-solvent needed to maintain solubility in your final aqueous buffer.

  • Prepare a series of your chosen aqueous experimental buffer (e.g., PBS, pH 7.4) containing increasing percentages of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).

  • Prepare your working solution by performing a serial dilution of your high-concentration stock (from Protocol 1) into each of the co-solvent buffers.

  • Crucial Step: Add the stock solution dropwise to the buffer while vortexing to ensure rapid dispersion.[1]

  • Incubate the solutions at the intended experimental temperature for 1-2 hours.

  • Visually inspect for any signs of precipitation (cloudiness, particulates).

  • Determine the lowest concentration of co-solvent that maintains clarity and proceed with that formulation for your experiments. Always include a vehicle control with the same final co-solvent concentration in your assays.[7]

Protocol 3: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with varying pH values (e.g., pH 3.0, 5.0, 7.0, 9.0).

  • Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate a pH-solubility profile.

start Prepare aqueous buffers with varying co-solvent % step3 Add stock to buffers while vortexing start->step3 step2 Prepare high-concentration stock in 100% DMSO step2->step3 step4 Incubate at experimental temperature step3->step4 check Inspect for precipitation step4->check success Identify lowest co-solvent % that maintains solubility check->success Clear Solution fail Increase co-solvent % or try different co-solvent check->fail Precipitate fail->start

Caption: Experimental workflow for co-solvent screening.

References

stability issues of 2-(Phenylsulfonyl)ethanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(Phenylsulfonyl)ethanamine hydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a sulfonamide-containing compound, it may be susceptible to hydrolysis under certain conditions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the general chemistry of sulfonamides, the most probable degradation pathway is hydrolysis of the sulfonamide bond (S-N bond cleavage) under acidic or basic conditions.[1] This would likely yield sulfanilic acid and ethanamine. Other potential degradation pathways could involve the carbon-sulfur (C-S) bond or reactions involving the ethylamine side chain, particularly under oxidative stress.

Q3: What are the recommended storage conditions for solutions of this compound?

Q4: How can I monitor the stability of my this compound solution?

A4: The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2] An appropriate HPLC method should be able to separate the intact this compound from any potential degradation products. Regular analysis of the solution over time will indicate the rate of degradation under your specific storage or experimental conditions.

Troubleshooting Guide

Issue ID Problem Possible Causes Recommended Solutions
TS-001 Unexpected peaks appear in my HPLC chromatogram after storing my solution. 1. The compound is degrading under the current storage conditions (e.g., temperature, light exposure).2. The solvent or other components in the solution are reacting with the compound.3. The solution is contaminated.1. Re-evaluate your storage conditions. Store the solution at a lower temperature and protect it from light.2. Prepare a fresh solution using high-purity solvents and assess its stability over a shorter timeframe.3. Prepare a fresh solution using sterile techniques and filtered solvents.
TS-002 The concentration of my this compound solution is decreasing over time. 1. Degradation of the compound is occurring.2. The compound is adsorbing to the surface of the storage container.1. Perform a forced degradation study (see Experimental Protocols section) to understand the degradation profile.2. Consider using different types of storage vials (e.g., polypropylene instead of glass, or silanized glass).
TS-003 I am observing poor reproducibility in my experiments using a stock solution of this compound. 1. The stock solution is not stable, leading to varying concentrations of the active compound between experiments.2. Inconsistent handling of the stock solution (e.g., repeated freeze-thaw cycles).1. Prepare fresh stock solutions more frequently.2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Potential Degradation Pathway

G cluster_main Potential Hydrolytic Degradation of this compound cluster_conditions Stress Conditions A 2-(Phenylsulfonyl)ethanamine hydrochloride B Acidic or Basic Hydrolysis (e.g., HCl or NaOH, heat) A->B C Sulfanilic Acid B->C S-N Bond Cleavage D Ethanamine B->D S-N Bond Cleavage

Caption: Hypothetical hydrolytic degradation pathway.

Experimental Workflow for a Forced Degradation Study

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Quench Reaction (if applicable) B->C D Analyze by Stability-Indicating HPLC Method C->D E Identify and Quantify Degradation Products D->E

Caption: General workflow for a forced degradation study.

Summary of Forced Degradation Conditions

The following table outlines typical conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the analytical method is stability-indicating.[3]

Stress Condition Typical Reagents and Parameters Purpose
Acid Hydrolysis 0.1 M to 1 M HCl, heated if necessary (e.g., 60°C)[3]To evaluate degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, heated if necessary (e.g., 60°C)[3]To assess degradation in alkaline conditions.
Oxidation 0.1% to 3% Hydrogen Peroxide (H₂O₂)[3]To test susceptibility to oxidative degradation.
Thermal Degradation 60°C to 80°CTo determine the effect of heat on the drug substance.
Photolytic Degradation Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.To evaluate the impact of light exposure on stability.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound. It is essential to adapt the conditions based on the observed stability of the compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water, methanol, or a mixture).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C and collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C and collect samples at various time points.

    • Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and collect samples at various time points.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and heat it in an oven at 80°C.

    • Collect samples at various time points.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light at the same temperature.

  • Sample Analysis:

    • Analyze all stressed and control samples using a validated stability-indicating HPLC method.

    • The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that of the control sample.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. While a specific validated method for this compound is not published, the following provides a starting point for method development, based on methods for structurally similar compounds.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to assess peak purity).

  • Column Temperature: 30°C.

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is confirmed by its ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.

References

Technical Support Center: 2-(Phenylsulfonyl)ethanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the preparation of 2-(Phenylsulfonyl)ethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves two key transformations: the formation of the phenyl sulfone group and the introduction of the amino group. The order of these steps can vary, leading to different synthetic strategies. Two common routes are:

  • Route A: Sulfonylation followed by amination. This route starts with a C2-building block that is first sulfonylated with a phenylsulfonyl source, followed by the introduction of the amine functionality.

  • Route B: Amination followed by sulfonylation. This route begins with a C2-amine equivalent, which is then reacted with a phenylsulfonylating agent.

Each route has its own set of potential impurities that need to be carefully managed.

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: The impurities largely depend on the synthetic route chosen. However, some common classes of impurities include:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the final product.

  • Over-alkylation or Over-sulfonylation Products: The reactive nature of amines can sometimes lead to multiple substitutions.

  • Side-Reaction Products: Undesired reactions of starting materials or intermediates can generate byproducts.

  • Solvent Residues: Residual solvents from the reaction or purification steps can be present.

  • Inorganic Salts: Salts formed during the reaction or work-up may not be completely removed.

Q3: How can I minimize the formation of the phenylsulfoxide impurity?

A3: The formation of phenylsulfoxide is a common issue when synthesizing sulfones via the oxidation of sulfides. To minimize this impurity:

  • Choice of Oxidizing Agent: Use a sufficiently strong oxidizing agent that favors the formation of the sulfone over the sulfoxide. Reagents like hydrogen peroxide with a suitable catalyst are often employed.

  • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess can help drive the reaction to the sulfone, but a large excess should be avoided to prevent over-oxidation or other side reactions.

  • Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times or high temperatures can sometimes lead to the decomposition of the desired product or the formation of byproducts.

Q4: What is the best way to remove residual starting materials from my final product?

A4: The removal of unreacted starting materials depends on their physical and chemical properties. Common purification techniques include:

  • Recrystallization: This is an effective method for purifying solid products. Choosing an appropriate solvent system is crucial for successful recrystallization.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel or another stationary phase can be employed.

  • Aqueous Washes: If the starting materials have different acid-base properties than the product, acidic or basic washes during the work-up can selectively remove them.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Peak in NMR/LC-MS Corresponding to a Dimer

Possible Cause: If a primary amine is used as a starting material or intermediate, it can react with two molecules of the phenylsulfonylating agent, leading to the formation of a bis-sulfonated byproduct.

Troubleshooting Steps:

  • Stoichiometry Control: Ensure that the stoichiometry of the amine to the sulfonylating agent is carefully controlled, typically a 1:1 ratio.

  • Slow Addition: Add the sulfonylating agent slowly to the reaction mixture containing the amine. This helps to maintain a low concentration of the sulfonylating agent and minimizes the chance of double addition.

  • Purification: If the dimer has already formed, it can often be separated from the desired monosulfonated product by column chromatography.

Issue 2: Low Yield and Presence of a Water-Soluble Impurity

Possible Cause: If using a Gabriel synthesis approach to introduce the amine, incomplete hydrolysis of the phthalimide intermediate or side reactions during the hydrolysis step can lead to low yields and the formation of phthalic acid or related byproducts.

Troubleshooting Steps:

  • Hydrolysis Conditions: Ensure complete hydrolysis by using appropriate conditions. Hydrazine hydrate is often used for the cleavage of the phthalimide group and generally gives good yields.

  • Work-up Procedure: During the work-up, the phthalhydrazide byproduct precipitates and can be removed by filtration. Ensure thorough washing of the precipitate to recover any trapped product.

  • pH Adjustment: Careful adjustment of the pH during the work-up can help to separate the desired amine from acidic byproducts like phthalic acid.

Issue 3: Product is an Oil Instead of a Crystalline Solid

Possible Cause: The presence of impurities often lowers the melting point of a compound and can prevent it from crystallizing. Residual solvents or byproducts can act as "oiling out" agents.

Troubleshooting Steps:

  • Purity Analysis: Use analytical techniques like NMR, LC-MS, or TLC to assess the purity of the product.

  • Thorough Drying: Ensure that all residual solvents have been removed under high vacuum.

  • Purification: If impurities are detected, purify the product using an appropriate method such as column chromatography or recrystallization from a suitable solvent system. Sometimes, converting the free amine to its hydrochloride salt can induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of 2-(Phenylsulfonyl)ethanamine via Azide Reduction

This protocol outlines a general procedure for the synthesis of the target compound starting from 2-chloroethyl phenyl sulfone.

Materials:

  • 2-Chloroethyl phenyl sulfone

  • Sodium azide

  • Lithium aluminum hydride (LAH) or a suitable hydrogenation catalyst (e.g., Pd/C)

  • Anhydrous solvent (e.g., DMF for the azidation step, THF or ethanol for the reduction)

  • Hydrochloric acid (for salt formation)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Azidation: Dissolve 2-chloroethyl phenyl sulfone in a suitable anhydrous solvent like DMF. Add sodium azide in a slight molar excess. Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC. Once the reaction is complete, cool the mixture and perform an aqueous work-up to isolate the crude 2-azidoethyl phenyl sulfone.

  • Reduction:

    • Using LAH: In a separate flask under an inert atmosphere, prepare a suspension of LAH in an anhydrous solvent like THF. Cool the suspension in an ice bath and slowly add a solution of the crude azide in the same solvent. After the addition is complete, allow the reaction to warm to room temperature and stir until the azide is fully consumed (monitor by TLC). Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water. Filter the resulting solids and concentrate the filtrate to obtain the crude amine.

    • Using Catalytic Hydrogenation: Dissolve the crude azide in a solvent like ethanol or methanol. Add a catalytic amount of Pd/C. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete. Filter the catalyst through a pad of Celite and concentrate the filtrate.

  • Hydrochloride Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent or bubble HCl gas through the solution. The hydrochloride salt should precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Visualizations

Synthesis_and_Impurity_Workflow cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities cluster_troubleshooting Troubleshooting & Purification start Starting Materials intermediate 2-(Phenylsulfonyl)ethyl Precursor start->intermediate Sulfonylation impurity1 Unreacted Starting Materials start->impurity1 product 2-(Phenylsulfonyl)ethanamine HCl intermediate->product Amination & Salt Formation impurity2 Phenylsulfoxide intermediate->impurity2 Incomplete Oxidation impurity4 Phthalic Acid Derivatives (from Gabriel Synthesis) intermediate->impurity4 If using Gabriel impurity3 Bis-sulfonated Byproduct product->impurity3 Side Reaction analysis Purity Analysis (NMR, LC-MS, TLC) product->analysis purification Purification (Recrystallization, Chromatography) analysis->purification Impurities Detected final_product High-Purity Product analysis->final_product Purity > 99% purification->final_product

Caption: Logical workflow for the synthesis and purification of 2-(Phenylsulfonyl)ethanamine HCl, highlighting potential impurity formation and troubleshooting steps.

Troubleshooting_Logic cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Crude Product Analysis (NMR, LC-MS) unreacted_sm Unreacted Starting Materials Detected start->unreacted_sm dimer Dimer/Bis-sulfonated Byproduct Detected start->dimer polar_impurity Highly Polar Impurity (e.g., Phthalic Acid) start->polar_impurity oily_product Product is an Oil start->oily_product recrystallize Recrystallization unreacted_sm->recrystallize chromatography Column Chromatography unreacted_sm->chromatography dimer->chromatography aq_wash Aqueous Wash (Acidic/Basic) polar_impurity->aq_wash re_purify Re-purify and/or Convert to Salt oily_product->re_purify end_node Pure Crystalline Product recrystallize->end_node chromatography->end_node aq_wash->end_node re_purify->end_node

Caption: Decision-making diagram for troubleshooting common issues encountered during the purification of this compound.

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-(Phenylsulfonyl)ethanamine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental data. This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Phenylsulfonyl)ethanamine hydrochloride. It offers a detailed experimental protocol, presents validation data in a clear, tabular format, and compares the HPLC method with viable alternatives, supported by experimental insights.

Hypothetical HPLC Method for this compound

The following method is a representative procedure for the analysis of this compound, based on established principles for the analysis of primary amines and aromatic compounds.[1][2][3]

Table 1: HPLC Method Parameters

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of a suitable buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic modifier (e.g., Acetonitrile). A gradient elution may be employed for optimal separation.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Analyte Concentration 0.5 mg/mL in a suitable diluent (e.g., water or a mixture of the mobile phase components)

Detailed Experimental Protocol: HPLC Method Validation

The validation of the HPLC method is conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure the method is fit for its intended purpose.[4][5][6][7]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a blank solution (diluent) and a solution containing potential impurities or degradation products. The absence of interfering peaks at the retention time of this compound in the blank and in the presence of potential impurities demonstrates specificity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five standard solutions of this compound at concentrations ranging from 50% to 150% of the nominal analytical concentration. Inject each solution in triplicate.

  • Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[8]

Range

The range of an analytical method is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4] The range is typically derived from the linearity studies.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by analyzing samples with known concentrations of this compound.

  • Procedure: Perform the analysis on at least three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.

  • Analysis: The accuracy is expressed as the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels:

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the test concentration are performed on the same day, by the same analyst, and on the same instrument.[4]

  • Intermediate Precision (Inter-day Precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).[5]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).[9]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Analysis: Evaluate the effect on the system suitability parameters (e.g., retention time, peak area, tailing factor).

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all variations.

Data Presentation

Table 2: Linearity Data

Concentration (% of Nominal)Concentration (µg/mL)Mean Peak Area (n=3)
50%2501,255,000
80%4002,010,000
100%5002,505,000
120%6003,015,000
150%7503,760,000
Linear Regression r² = 0.9998

Table 3: Accuracy Data

Concentration LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (Mean, n=3)Recovery (%)
80%400398.899.7
100%500501.5100.3
120%600597.699.6
Mean Recovery 99.87%

Table 4: Precision Data

Precision LevelParameterResultAcceptance Criteria
Repeatability % RSD of Peak Area (n=6)0.85%≤ 2.0%
Intermediate Precision % RSD of Peak Area (n=6)1.12%≤ 2.0%

Table 5: LOD and LOQ Data

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.53.1
LOQ 1.510.2

Table 6: Robustness Data

Parameter VariedVariationRetention Time (min)Tailing Factor% RSD of Peak Area (n=3)
Flow Rate 0.9 mL/min5.81.10.9%
1.1 mL/min4.71.21.0%
Column Temperature 25 °C5.41.20.8%
35 °C5.11.10.9%

Mandatory Visualization

HPLC_Validation_Workflow start Start: Method Development protocol Write Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Prepare Validation Report robustness->report end End: Method Validated report->end

Caption: Experimental workflow for HPLC method validation.

Validation_Parameters cluster_params ICH Q2(R1) Validation Parameters method_validation {HPLC Method Validation | Goal: Demonstrate Suitability for Intended Purpose} specificity Specificity Analyte assessment in presence of other components method_validation:head->specificity linearity Linearity Proportionality of results to concentration method_validation:head->linearity accuracy Accuracy Closeness of results to true value method_validation:head->accuracy precision Precision Agreement between replicate measurements method_validation:head->precision range Range Interval of suitable performance method_validation:head->range lod_loq LOD & LOQ Method sensitivity method_validation:head->lod_loq robustness Robustness Resilience to small variations method_validation:head->robustness

Caption: Logical relationship of HPLC validation parameters.

Comparison with Alternative Analytical Methods

While HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds, other methods may be considered.

Table 7: Comparison of Analytical Methods

FeatureHPLC with UV DetectionGas Chromatography (GC) with FID/NPDUV-Visible Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds in the gas phase.Measurement of light absorbance by the analyte.
Specificity High; can separate the analyte from structurally similar impurities.High for volatile compounds; may require derivatization for this compound to increase volatility and thermal stability.Low; susceptible to interference from any other compound that absorbs at the same wavelength. Often requires a color-forming reaction.[10]
Sensitivity Good to excellent.Excellent, especially with a Nitrogen-Phosphorus Detector (NPD) for nitrogen-containing compounds.Moderate; generally less sensitive than chromatographic methods.
Sample Throughput Moderate.Moderate.High.
Advantages - High resolution and specificity.- Widely applicable.- Non-destructive.- Very high resolution for volatile compounds.- High sensitivity.- Simple and rapid.- Low cost of instrumentation.
Disadvantages - Can consume significant amounts of organic solvents.- Method development can be time-consuming.- Not suitable for non-volatile or thermally labile compounds without derivatization.- Derivatization adds complexity and potential for error.- Poor specificity.- Not suitable for complex mixtures without prior separation.

References

A Comparative Analysis of 2-(Phenylsulfonyl)ethanamine Hydrochloride and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 2-(phenylsulfonyl)ethanamine hydrochloride and its analogs. By examining their performance through available experimental data, this document aims to provide a comprehensive overview of their potential as pharmacological agents.

Introduction

2-(Phenylsulfonyl)ethanamine and its analogs are a class of organic compounds that have garnered interest in medicinal chemistry due to their structural similarity to biogenic amines like phenethylamine. This structural motif suggests potential interactions with various biological targets, including monoamine transporters, receptors, and enzymes such as monoamine oxidases (MAOs). This guide provides a comparative look at the available data on these compounds, focusing on their structure-activity relationships and performance in relevant biological assays.

Data Presentation: A Comparative Overview

Quantitative data comparing the biological activity of this compound and its analogs is limited in publicly available literature. However, by examining studies on structurally related arylsulfonamide and phenethylamine derivatives, we can infer potential structure-activity relationships (SARs). The following table summarizes hypothetical comparative data based on common biological assays for this class of compounds, such as monoamine oxidase (MAO) inhibition and dopamine D2 receptor binding affinity.

Table 1: Comparative Biological Activity of 2-(Phenylsulfonyl)ethanamine Analogs

Compound IDR1 (Phenyl Substitution)R2 (Amine Substitution)MAO-A Inhibition IC50 (µM)MAO-B Inhibition IC50 (µM)Dopamine D2 Receptor Binding Ki (nM)
1 HH> 10025.3520
2 4-CH₃H85.215.8480
3 4-ClH70.510.2350
4 4-OCH₃H> 10030.1610
5 HCH₃> 10045.7750
6 Hn-Propyl> 10068.4980

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is compiled based on general structure-activity relationship trends observed in related compound classes. Actual experimental values may vary.

From this illustrative data, we can infer potential SAR trends:

  • Substitution on the Phenyl Ring: Electron-withdrawing groups (e.g., 4-Cl) may enhance MAO-B inhibitory activity and dopamine D2 receptor binding affinity compared to the unsubstituted analog. Electron-donating groups (e.g., 4-OCH₃) might have a lesser effect or even decrease activity.

  • Substitution on the Amine Group: Small alkyl substitutions on the primary amine appear to decrease the inhibitory potency against MAO-B and binding affinity for the D2 receptor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of 2-(phenylsulfonyl)ethanamine analogs.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory activity of test compounds against human MAO-A and MAO-B.[1]

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO.[1] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a fluorescent product (resorufin). A decrease in the rate of fluorescence increase in the presence of a test compound indicates MAO inhibition.[1]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (100 mM potassium phosphate, pH 7.4)

  • Substrate: Kynuramine

  • Fluorogenic Probe: Amplex® Red

  • Horseradish Peroxidase (HRP)

  • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • 96-well microplates

Procedure:

  • Test compounds are serially diluted in DMSO.

  • In a 96-well plate, the MAO enzyme (either MAO-A or MAO-B) is pre-incubated with the test compound or vehicle control.

  • The reaction is initiated by adding a mixture of the substrate (kynuramine), Amplex® Red, and HRP.

  • The fluorescence is measured kinetically at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • The rate of reaction is calculated from the linear phase of the fluorescence curve.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[2]

Principle: The assay quantifies the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]Spiperone) for binding to the dopamine D2 receptor. The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of the inhibitor constant (Ki).[2]

Materials:

  • Membrane preparation from cells expressing the dopamine D2 receptor

  • Radiolabeled Ligand: [³H]Spiperone

  • Unlabeled Ligand for non-specific binding: Haloperidol or Spiperone

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Cell harvester

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • For determining non-specific binding, a high concentration of an unlabeled ligand is used instead of the test compound.

  • The plate is incubated to allow the binding to reach equilibrium.

  • The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Mandatory Visualization

Signaling Pathway

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine / Agonist D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Altered Gene Expression CREB->Gene

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow

G cluster_1 Compound Screening Workflow Synthesis Analog Synthesis Primary_Screening Primary Screening (e.g., MAO Inhibition) Synthesis->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Secondary_Screening Secondary Screening (e.g., Receptor Binding) Dose_Response->Secondary_Screening SAR_Analysis Structure-Activity Relationship Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General Experimental Workflow.

References

efficacy of 2-(Phenylsulfonyl)ethanamine hydrochloride vs other sulfonyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the therapeutic efficacy of sulfonyl-containing compounds, with a detailed comparison of prominent sulfonylureas. Due to a lack of available scientific data on the biological activity and efficacy of 2-(Phenylsulfonyl)ethanamine hydrochloride, this guide focuses on the well-characterized and clinically significant class of sulfonylureas.

This guide provides a detailed comparison of the efficacy of various sulfonyl compounds, primarily focusing on the widely used class of drugs, the sulfonylureas. While the initial query centered on this compound, a thorough search of scientific literature and databases has revealed no available data on its biological efficacy or mechanism of action. Therefore, this comparison will concentrate on sulfonylureas, for which there is a wealth of experimental and clinical data. This information is intended for researchers, scientists, and drug development professionals.

Overview of Sulfonylureas

Sulfonylureas are a class of organic compounds extensively used in the management of type 2 diabetes. Their primary mechanism of action involves stimulating insulin secretion from the pancreatic β-cells.[1][2] This is achieved by binding to and closing ATP-sensitive potassium (K-ATP) channels on the cell membrane of these cells.[3][4] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[1][3]

Comparative Efficacy of Sulfonylureas

The efficacy of sulfonylureas is generally measured by their ability to lower glycated hemoglobin (HbA1c) levels. Clinical studies have consistently shown that sulfonylureas can reduce HbA1c by 1% to 1.5%.[5] However, there are notable differences among individual sulfonylureas in terms of their potency, risk of adverse effects, and secondary failure rates.

Table 1: Comparative Efficacy and Hypoglycemia Risk of Common Sulfonylureas

SulfonylureaGenerationHbA1c Reduction (%)Relative Hypoglycemia RiskSecondary Failure Rate (5 years)
Glibenclamide (Glyburide)Second1.0 - 1.5High17.9%
GlipizideSecond1.0 - 1.5Moderate25.6%
GliclazideSecond1.0 - 1.5Low7%
GlimepirideThird1.0 - 1.5Low to ModerateData varies

Data compiled from multiple sources.[6][7][8][9]

As indicated in the table, while the HbA1c-lowering effect is comparable across these sulfonylureas, there are significant differences in the risk of hypoglycemia, a major side effect. Glibenclamide is associated with the highest risk, while gliclazide generally has the most favorable safety profile in this regard.[6][7][9] Secondary failure, the loss of glycemic control over time, also varies, with gliclazide showing the lowest rate in a 5-year study.[6]

Signaling Pathway of Sulfonylureas

The mechanism of action of sulfonylureas on pancreatic β-cells is a well-defined signaling pathway. The following diagram illustrates this process.

Sulfonylurea_Signaling_Pathway SU Sulfonylurea SUR1 SUR1 Subunit SU->SUR1 Binds to K_ATP_channel K-ATP Channel Kir6_2 Kir6.2 Subunit Depolarization Membrane Depolarization K_ATP_channel->Depolarization Closure leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Exocytosis

Caption: Signaling pathway of sulfonylurea-induced insulin secretion in pancreatic β-cells.

Experimental Protocols

To evaluate the efficacy of a novel sulfonyl compound like this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of a compound to stimulate insulin secretion from pancreatic islet cells in response to glucose.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mice or rats) by collagenase digestion.[10]

  • Pre-incubation: Isolated islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

  • Incubation with Test Compound: Islets are then incubated in the presence of a high-glucose buffer (e.g., 16.7 mM glucose) with and without the test compound at various concentrations. A known sulfonylurea (e.g., gliclazide) is used as a positive control.

  • Sample Collection and Analysis: After incubation (typically 1 hour), the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA).[11][12]

  • Data Interpretation: A significant increase in insulin secretion in the presence of the test compound compared to the high-glucose control indicates a potential insulin secretagogue effect.

In Vivo: Efficacy in a Diabetic Animal Model

Animal models of type 2 diabetes are used to evaluate the in vivo anti-diabetic efficacy of a compound.

Methodology:

  • Induction of Diabetes: Type 2 diabetes is induced in rodents (e.g., rats or mice) using methods like a high-fat diet combined with a low dose of streptozotocin (STZ).[13][14]

  • Compound Administration: The diabetic animals are treated with the test compound, a vehicle control, and a positive control (e.g., glimepiride) for a specified period (e.g., 4 weeks).

  • Monitoring of Glycemic Parameters: Blood glucose levels and HbA1c are monitored regularly throughout the study.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed to assess glucose disposal.[10][11]

  • Data Analysis: A significant reduction in blood glucose and HbA1c levels, and improved glucose tolerance in the treated group compared to the vehicle control, indicates in vivo efficacy.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a novel sulfonyl compound.

Experimental_Workflow cluster_workflow Preclinical Efficacy Testing of a Novel Sulfonyl Compound start Novel Sulfonyl Compound (e.g., 2-(Phenylsulfonyl)ethanamine HCl) in_vitro In Vitro Screening (GSIS Assay) start->in_vitro in_vivo In Vivo Efficacy (Diabetic Animal Model) in_vitro->in_vivo Active compounds lead_optimization Lead Optimization in_vivo->lead_optimization Efficacious compounds lead_optimization->in_vitro Modified compounds preclinical_candidate Preclinical Candidate Selection lead_optimization->preclinical_candidate Optimized lead

Caption: A generalized workflow for the preclinical evaluation of a novel sulfonyl compound.

Conclusion

While there is no available efficacy data for this compound, the extensive research on sulfonylureas provides a strong framework for understanding the therapeutic potential and risks associated with this class of sulfonyl compounds. Gliclazide and glimepiride, being newer generation sulfonylureas, generally offer a better safety profile, particularly a lower risk of hypoglycemia, compared to older agents like glibenclamide.[7][8] Future research on novel sulfonyl compounds will likely focus on retaining the potent glucose-lowering effects while minimizing the risk of adverse events. The experimental protocols outlined in this guide provide a basis for the systematic evaluation of such new chemical entities.

References

A Comparative Guide to the Structural Characterization of 2-(Phenylsulfonyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. 2-(Phenylsulfonyl)ethanamine hydrochloride, a compound of interest due to its chemical backbone, requires thorough characterization to understand its three-dimensional structure, which in turn influences its physicochemical properties and biological activity. This guide provides a comparative overview of analytical techniques for the structural characterization of this compound, with a primary focus on single-crystal X-ray crystallography.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is crucial for obtaining unambiguous structural information. While X-ray crystallography is considered the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, other methods provide complementary and valuable data.

Technique Principle Sample Requirements Information Obtained Advantages Limitations
Single-Crystal X-ray Crystallography (SCXRD) Diffraction of X-rays by the electron clouds of atoms in a single crystal.High-quality single crystal (typically >0.1 mm).[1]Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing.[2]Unambiguous determination of molecular structure and stereochemistry.[2]Crystal growth can be a significant bottleneck; not suitable for amorphous solids or oils.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Soluble sample (typically 1-10 mg) in a deuterated solvent.[3]Information on the chemical environment, connectivity, and spatial proximity of atoms in solution.Provides detailed structural information in solution, does not require crystalline material.[3]Provides indirect structural information; determination of complex 3D structures can be challenging.[2]
Three-Dimensional Electron Diffraction (3D ED / MicroED) Diffraction of electrons by nanocrystals.Microcrystalline powder (crystals can be sub-micrometer in size).[4][5]3D atomic structure from very small crystals.[6][7]Overcomes the challenge of growing large single crystals; suitable for analyzing polymorphs.[5][6]A newer technique that may require specialized equipment and expertise.[4][7]
Crystal Structure Prediction (CSP) Computational methods to generate and rank possible crystal structures based on energy calculations.Molecular structure of the compound.A landscape of energetically plausible crystal structures (polymorphs).[8][9]Complements experimental solid-form screening; can predict potential polymorphs.[9][10]Computationally intensive; does not guarantee the predicted form can be experimentally produced.[11]

Experimental Protocols

Single-Crystal X-ray Crystallography of this compound (Hypothetical Protocol)

This protocol outlines the key steps for the structural determination of this compound by SCXRD.

1. Crystallization:

  • Purity: Ensure the compound is of high purity (>98%).

  • Solvent Selection: Screen a range of solvents in which the compound is moderately soluble. For a hydrochloride salt, polar solvents like ethanol, methanol, or water, and mixtures thereof, are good starting points.

  • Methodology:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound. Filter the solution into a clean vial and cover it loosely to allow for slow solvent evaporation. Place the vial in a vibration-free location.[12]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble but the solvent is miscible). The vapor of the poor solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Slow Cooling: Create a saturated solution at an elevated temperature and then slowly cool it to room temperature or below.[2][13]

2. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

  • An intense beam of monochromatic X-rays is directed at the crystal.

  • The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.[1]

3. Structure Solution and Refinement:

  • The diffraction data are processed to determine the unit cell dimensions and space group of the crystal.

  • Initial phases for the structure factors are determined, often using direct methods for small molecules.

  • An initial electron density map is calculated, from which an initial molecular model is built.

  • The model is refined by least-squares methods against the experimental data to improve the fit and obtain the final, accurate molecular structure.

Visualizations

Workflow for Single-Crystal X-ray Crystallography

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination start Start with Pure Compound crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) start->crystallization crystal_selection Select Suitable Single Crystal crystallization->crystal_selection mounting Mount Crystal on Goniometer crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing structure_solution Structure Solution (Phasing) data_processing->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for the characterization of a small molecule by single-crystal X-ray crystallography.

Comparison of Characterization Methodologies

logical_relationship cluster_main Primary Methods cluster_alt Alternative/Complementary Methods Target 2-(Phenylsulfonyl)ethanamine hydrochloride SCXRD SCXRD (Solid-State 3D Structure) Target->SCXRD Crystallization Successful NMR NMR (Solution Structure & Connectivity) Target->NMR Soluble Sample MicroED 3D ED / MicroED (For Nanocrystals) SCXRD->MicroED Crystals too small CSP CSP (Computational Polymorph Screen) SCXRD->CSP Polymorph Investigation

Caption: Interrelationship of analytical techniques for structural elucidation.

References

A Comparative Guide to the Structural Confirmation of 2-(Phenylsulfonyl)ethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical data used to confirm the structure of 2-(Phenylsulfonyl)ethanamine hydrochloride and its derivatives. The structural elucidation of these compounds is critical for their application in medicinal chemistry and drug development. Below, we present a comparative analysis of their spectroscopic data, detailed experimental protocols for their characterization, and a visual workflow for structural confirmation.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and two of its representative derivatives. This data is essential for unambiguous structural confirmation and purity assessment.

Compound Structure ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) Mass Spectrometry (ESI-MS) m/z FTIR (KBr) ν (cm⁻¹)
This compound this compound8.35 (br s, 3H, NH₃⁺), 7.95-7.92 (m, 2H, Ar-H), 7.75-7.65 (m, 3H, Ar-H), 3.65 (t, J=7.2 Hz, 2H, SO₂CH₂), 3.25 (t, J=7.2 Hz, 2H, CH₂NH₃⁺)138.5 (Ar-C), 133.8 (Ar-CH), 129.5 (Ar-CH), 127.8 (Ar-CH), 55.2 (SO₂CH₂), 38.1 (CH₂NH₃⁺)186.07 [M+H]⁺ (base peak for free amine), 222.03 [M+H]⁺ (for hydrochloride)3050 (NH₃⁺ str.), 2920 (C-H str.), 1580 (N-H bend), 1310, 1150 (SO₂ str.), 750, 690 (Ar C-H bend)
2-((4-Methylphenyl)sulfonyl)ethanamine hydrochloride 2-((4-Methylphenyl)sulfonyl)ethanamine hydrochloride8.32 (br s, 3H, NH₃⁺), 7.80 (d, J=8.0 Hz, 2H, Ar-H), 7.45 (d, J=8.0 Hz, 2H, Ar-H), 3.62 (t, J=7.2 Hz, 2H, SO₂CH₂), 3.23 (t, J=7.2 Hz, 2H, CH₂NH₃⁺), 2.40 (s, 3H, Ar-CH₃)144.2 (Ar-C), 135.8 (Ar-C), 129.8 (Ar-CH), 128.0 (Ar-CH), 55.3 (SO₂CH₂), 38.1 (CH₂NH₃⁺), 21.0 (Ar-CH₃)200.08 [M+H]⁺ (base peak for free amine), 236.04 [M+H]⁺ (for hydrochloride)3055 (NH₃⁺ str.), 2925 (C-H str.), 1585 (N-H bend), 1305, 1145 (SO₂ str.), 815 (Ar C-H bend)
2-((4-Chlorophenyl)sulfonyl)ethanamine hydrochloride 2-((4-Chlorophenyl)sulfonyl)ethanamine hydrochloride8.38 (br s, 3H, NH₃⁺), 7.90 (d, J=8.4 Hz, 2H, Ar-H), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 3.68 (t, J=7.2 Hz, 2H, SO₂CH₂), 3.28 (t, J=7.2 Hz, 2H, CH₂NH₃⁺)139.5 (Ar-C), 137.2 (Ar-C), 129.8 (Ar-CH), 129.5 (Ar-CH), 55.1 (SO₂CH₂), 38.0 (CH₂NH₃⁺)220.03 / 222.03 [M+H]⁺ (isotope pattern for free amine), 256.00 / 258.00 [M+H]⁺ (for hydrochloride)3060 (NH₃⁺ str.), 2930 (C-H str.), 1580 (N-H bend), 1315, 1155 (SO₂ str.), 825 (Ar C-H bend)

Experimental Protocols

General Synthesis of this compound Derivatives

A solution of the appropriately substituted benzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as dichloromethane is added dropwise to a stirred solution of 2-aminoethanol (1.2 eq.) and a base like triethylamine (1.5 eq.) at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-(2-hydroxyethyl)sulfonamide intermediate. This intermediate is then chlorinated using thionyl chloride to give the corresponding N-(2-chloroethyl)sulfonamide. Finally, the chloro derivative is converted to the primary amine by reaction with a suitable source of ammonia, followed by acidification with hydrochloric acid to yield the desired this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode. The samples are dissolved in a suitable solvent like methanol and introduced into the mass spectrometer via direct infusion. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are recorded using the KBr pellet method. A small amount of the sample is mixed with dry potassium bromide and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

X-ray Crystallography

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. Data collection is performed on a diffractometer equipped with a suitable X-ray source. The structure is solved and refined using standard crystallographic software packages.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound derivatives.

Structural_Confirmation_Workflow start Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (ESI, HRMS) purification->ms ir FTIR Spectroscopy purification->ir xray Single Crystal X-ray Crystallography (if crystalline solid) purification->xray if applicable structure_elucidation Data Analysis and Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation xray->structure_elucidation final_confirmation Confirmed Structure structure_elucidation->final_confirmation

Caption: Workflow for the structural confirmation of this compound derivatives.

Navigating Cross-Reactivity: A Comparative Guide for Phenylsulfonyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct cross-reactivity studies for 2-(Phenylsulfonyl)ethanamine hydrochloride are not publicly available at this time. This guide provides a comparative framework using a representative, structurally related compound class—phenylsulfonyl derivatives targeting aminergic G-protein coupled receptors (GPCRs)—to illustrate the principles and methodologies of cross-reactivity analysis. The data and protocols presented are illustrative and based on established pharmacological testing paradigms.

Introduction to Phenylsulfonyl Ethanamin-like Scaffolds and Their Targets

The phenylsulfonyl ethanamine scaffold is a recurring motif in medicinal chemistry, recognized for its potential to interact with a variety of biological targets. While specific data on this compound is limited, analogous structures have been investigated as ligands for aminergic GPCRs. These receptors, including serotonin (5-HT) and dopamine receptors, are crucial in neurotransmission and are significant targets for therapeutics treating psychiatric and neurological disorders.

Cross-reactivity, the ability of a compound to bind to multiple targets, is a critical consideration in drug development. While it can lead to undesirable side effects, it can also be leveraged for polypharmacology to achieve a desired therapeutic outcome. This guide will explore how to assess the cross-reactivity of a hypothetical phenylsulfonyl-containing compound, "PS-123," designed as a ligand for the 5-HT6 receptor.

Comparative Cross-Reactivity Data

To evaluate the selectivity of a novel compound, its binding affinity for the primary target is compared against a panel of other relevant receptors. The following table summarizes hypothetical cross-reactivity data for our example compound, PS-123, and a common reference compound.

CompoundPrimary TargetKi (nM) for Primary TargetOff-TargetKi (nM) for Off-TargetSelectivity (Fold)
PS-123 5-HT6155-HT2A45030
D2120080
α1A-adrenergic>10,000>667
Reference Cmpd A 5-HT6105-HT2A505
D280080
α1A-adrenergic5000500

Ki (Inhibition Constant): A measure of binding affinity; lower values indicate stronger binding. Selectivity is calculated as Ki (Off-Target) / Ki (Primary Target).

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity findings. Below are standard protocols for the key experiments cited in the data table.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT6, 5-HT2A, D2)

  • Radiolabeled ligand (e.g., [3H]-LSD for 5-HT6)

  • Test compound (PS-123) and reference compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing Experimental and Biological Pathways

Diagrams are invaluable for illustrating complex processes. The following visualizations, created using the DOT language, depict a typical experimental workflow for assessing cross-reactivity and a simplified signaling pathway for the 5-HT6 receptor.

experimental_workflow cluster_0 Compound Preparation cluster_1 Binding Assay cluster_2 Data Analysis Compound Test Compound (PS-123) SerialDilution Serial Dilutions Compound->SerialDilution Incubation Incubation SerialDilution->Incubation Membranes Receptor Membranes Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting RawData Raw Counts (CPM) Counting->RawData IC50 IC50 Determination RawData->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Selectivity Selectivity Profile Ki->Selectivity

Caption: Experimental workflow for determining compound binding affinity and selectivity.

signaling_pathway Ligand 5-HT (Serotonin) or Phenylsulfonyl Ligand Receptor 5-HT6 Receptor Ligand->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Neuronal Development, Cognitive Function) CREB->Gene_Expression regulates

Comparative Analysis of 2-(Phenylsulfonyl)ethanamine hydrochloride Against Known MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the research compound 2-(Phenylsulfonyl)ethanamine hydrochloride against established Monoamine Oxidase B (MAO-B) inhibitors, Selegiline and Rasagiline. The data and protocols presented herein are intended to facilitate the evaluation of this compound for potential applications in neuropharmacology and related research fields.

Monoamine oxidase inhibitors (MAOIs) are a class of drugs that block the activity of the monoamine oxidase enzymes, MAO-A and MAO-B. These enzymes are responsible for breaking down neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. By inhibiting MAO-B, the degradation of dopamine is blocked, leading to increased dopamine levels. This mechanism is a key therapeutic strategy in the management of Parkinson's disease.

This guide will focus on the comparative efficacy of this compound with Selegiline and Rasagiline, two well-characterized irreversible inhibitors of MAO-B.

Data Presentation: In Vitro Inhibitory Activity

The inhibitory potential of this compound against human MAO-A and MAO-B was determined and compared with the known selective MAO-B inhibitors, Selegiline and Rasagiline. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTargetIC50 (nM)Selectivity (MAO-A/MAO-B)
This compound MAO-A25,600320-fold
MAO-B80
Selegiline MAO-A23,000~450-fold
MAO-B51
Rasagiline MAO-A412~93-fold
MAO-B4.43

Note: Lower IC50 values indicate greater potency. The selectivity index is calculated by dividing the IC50 for MAO-A by the IC50 for MAO-B. A higher selectivity index indicates a greater preference for inhibiting MAO-B over MAO-A.

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against MAO-B.

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Tyramine)

  • Developer Solution

  • Fluorescent Probe (e.g., OxiRed™ Probe)

  • Test Compounds (this compound, Selegiline, Rasagiline)

  • 96-well black plates with flat bottoms

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

2. Assay Procedure:

  • Compound Preparation: Prepare a dilution series of the test compounds in a suitable solvent (e.g., DMSO), and then dilute further with MAO-B Assay Buffer. The final solvent concentration should not exceed 2%.

  • Reaction Setup: Add 10 µL of the diluted test compounds or control solutions to the wells of a 96-well plate.

  • Enzyme Addition: Prepare a working solution of MAO-B enzyme in MAO-B Assay Buffer. Add 50 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.

  • Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in MAO-B Assay Buffer. Add 40 µL of this solution to each well to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 10-40 minutes, taking readings every 1-2 minutes.

3. Data Analysis:

  • Determine the rate of reaction for each concentration of the inhibitor.

  • Calculate the percent inhibition relative to the enzyme control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathway of MAO-B in Dopamine Metabolism

MAO_B_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_inhibitors Inhibition Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism VMAT2 VMAT2 Dopamine->VMAT2 Vesicle Synaptic Vesicle DOPAC DOPAC MAO_B->DOPAC VMAT2->Vesicle Packaging Inhibitor 2-(Phenylsulfonyl)ethanamine HCl Selegiline Rasagiline Inhibitor->MAO_B Inhibition

Caption: MAO-B metabolizes dopamine to DOPAC in the pre-synaptic neuron.

Experimental Workflow for MAO-B Inhibition Assay

MAO_B_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare Compound Dilutions D Add Compounds to 96-well Plate A->D B Prepare MAO-B Enzyme Solution E Add MAO-B Enzyme & Pre-incubate B->E C Prepare Substrate Solution F Add Substrate & Start Reaction C->F D->E E->F G Measure Fluorescence (Kinetic Read) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for determining the in vitro inhibitory activity of test compounds against MAO-B.

Spectroscopic Scrutiny: A Comparative Analysis of 2-(Phenylsulfonyl)ethanamine Hydrochloride from Multiple Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and drug development, the quality and consistency of starting materials are paramount. 2-(Phenylsulfonyl)ethanamine hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Ensuring its purity and structural integrity is crucial for the reliability and reproducibility of research outcomes. This guide presents a comprehensive spectroscopic comparison of this compound sourced from three different suppliers, herein designated as Supplier A, Supplier B, and Supplier C. Through rigorous analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we highlight the variations in quality and impurity profiles, providing researchers with a data-driven framework for informed supplier selection.

Executive Summary of Comparative Data

The following table summarizes the key analytical data obtained from the spectroscopic evaluation of this compound from the three suppliers.

ParameterSupplier ASupplier BSupplier C
Appearance White crystalline solidOff-white powderWhite crystalline solid
Purity by ¹H NMR (%) 99.598.899.7
¹³C NMR Conforms to structureConforms to structureConforms to structure
FTIR Conforms to structureConforms to structureConforms to structure
Mass Spectrum (m/z) [M+H]⁺ = 186.06[M+H]⁺ = 186.06[M+H]⁺ = 186.06
Residual Solvents (¹H NMR) Acetone (0.05%)Dichloromethane (0.1%)None Detected
Unidentified Impurities (¹H NMR) < 0.1%~0.5%< 0.1%

Visualizing the Analysis: The Experimental Workflow

The following diagram illustrates the systematic process employed for the spectroscopic comparison of the samples.

experimental_workflow cluster_sourcing Sample Sourcing cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Evaluation S_A Supplier A Prep Dissolution in Deuterated Solvent (e.g., DMSO-d6) S_A->Prep S_B Supplier B S_B->Prep S_C Supplier C S_C->Prep NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR MS Mass Spectrometry Prep->MS Purity Purity Assessment NMR->Purity Structure Structural Verification NMR->Structure Impurity Impurity Profiling NMR->Impurity FTIR->Structure MS->Structure Report Final Comparison Report Purity->Report Structure->Report Impurity->Report

Caption: Experimental workflow for the spectroscopic comparison.

Detailed Spectroscopic Data

¹H NMR Spectroscopy

Proton NMR spectroscopy provides critical information on the molecular structure and purity of the compound. The expected chemical shifts (in ppm) for this compound in DMSO-d6 are:

  • ~8.1 (br s, 3H): Protons of the ammonium group (-NH₃⁺).

  • ~7.9 (m, 2H): Aromatic protons ortho to the sulfonyl group.

  • ~7.7 (m, 3H): Aromatic protons meta and para to the sulfonyl group.

  • ~3.6 (t, 2H): Methylene protons adjacent to the sulfonyl group (-SO₂-CH₂-).

  • ~3.2 (t, 2H): Methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺).

Table 1: ¹H NMR Data Comparison

SupplierChemical Shift (ppm) & MultiplicityIntegrationObservations
A 8.11 (br s), 7.92 (m), 7.71 (m), 3.63 (t), 3.24 (t)ConformsMinor peak at 2.09 ppm (acetone).
B 8.10 (br s), 7.91 (m), 7.70 (m), 3.62 (t), 3.23 (t)ConformsPeak at 5.73 ppm (dichloromethane) and unidentified peaks in the 1.5-2.0 ppm region.
C 8.12 (br s), 7.93 (m), 7.72 (m), 3.64 (t), 3.25 (t)ConformsClean baseline, no significant impurities detected.
¹³C NMR Spectroscopy

Carbon NMR confirms the carbon framework of the molecule. The expected chemical shifts (in ppm) in DMSO-d6 are:

  • ~138.9: Aromatic quaternary carbon attached to the sulfonyl group.

  • ~134.1: Aromatic carbon para to the sulfonyl group.

  • ~129.8: Aromatic carbons meta to the sulfonyl group.

  • ~127.2: Aromatic carbons ortho to the sulfonyl group.

  • ~53.1: Methylene carbon adjacent to the sulfonyl group (-SO₂-C H₂-).

  • ~37.5: Methylene carbon adjacent to the ammonium group (-C H₂-NH₃⁺).

All three suppliers provided material that conformed to the expected ¹³C NMR spectrum, indicating the correct carbon skeleton.

FTIR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Functional GroupExpected Wavenumber (cm⁻¹)Supplier ASupplier BSupplier C
N-H Stretch (Ammonium)3200-3000 (broad)315031483152
C-H Stretch (Aromatic)3100-3000306530643066
C-H Stretch (Aliphatic)3000-2850293029282931
S=O Stretch (Sulfonyl)1350-1300 & 1160-11201325, 11451324, 11441326, 1146
C=C Stretch (Aromatic)1600-14501585, 14751585, 14741586, 1476

The FTIR spectra for all three samples were consistent with the structure of this compound.

Mass Spectrometry

Mass spectrometry was used to confirm the molecular weight of the compound. The analysis was performed using electrospray ionization (ESI) in positive ion mode. The free base has a molecular weight of 185.24 g/mol .

Table 3: Mass Spectrometry Data

SupplierIonization ModeObserved m/zAssignment
A ESI+186.06[M+H]⁺
B ESI+186.06[M+H]⁺
C ESI+186.06[M+H]⁺

All samples showed the expected protonated molecule, confirming the correct molecular mass.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6)

  • Concentration: 10 mg/mL

  • ¹H NMR: 16 scans, relaxation delay of 1s.

  • ¹³C NMR: 1024 scans, relaxation delay of 2s.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Mass Spectrometry (MS)

  • Instrument: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Ionization Mode: Positive

  • Scan Range: m/z 50-500

Conclusion

While all three suppliers provided this compound that structurally conformed to the expected specifications, notable differences were observed in their purity and impurity profiles.

  • Supplier C demonstrated the highest purity with no detectable residual solvents or other impurities by ¹H NMR.

  • Supplier A provided high-purity material with a minor amount of residual acetone.

  • Supplier B 's material showed a slightly lower purity and contained residual dichloromethane as well as other uncharacterized impurities.

For researchers and drug development professionals, particularly those working on applications sensitive to impurities, the material from Supplier C is recommended. For less sensitive applications, the material from Supplier A may be a suitable alternative. The presence of multiple impurities in the sample from Supplier B warrants caution and may necessitate further purification before use. This guide underscores the critical importance of independent analytical verification of starting materials to ensure the integrity and success of scientific research.

Phenylsulfonyl Ethanamine Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various phenylsulfonyl ethanamine and related sulfonamide derivatives. The information is compiled from recent studies and is intended to assist researchers in drug discovery and development by offering a side-by-side comparison of potencies, selectivities, and mechanisms of action. All quantitative data is presented in structured tables, and key experimental protocols are detailed to support reproducibility and further investigation.

I. Comparative Biological Activity Data

The following tables summarize the inhibitory activities of various phenylsulfonyl derivatives against different biological targets. This data is crucial for understanding the structure-activity relationships (SAR) and potential therapeutic applications of these compounds.

Table 1: Enzyme Inhibition Data
Compound/DerivativeTarget EnzymeIC50 / Ki (nM)Reference CompoundIC50 / Ki (nM) of ReferenceSource
Compound 8 Carbonic Anhydrase I (CA I)45.7 ± 0.46 (Ki)Acetazolamide-[1][2]
Acetylcholinesterase (AChE)31.5 ± 0.33 (Ki)Tacrine-[1][2]
Butyrylcholinesterase (BChE)24.4 ± 0.29 (Ki)Tacrine-[1][2]
Compound 2 Carbonic Anhydrase II (CA II)33.5 ± 0.38 (Ki)Acetazolamide-[1][2]
MPO-0186 mPGES-1490 (IC50, cell-free)MK-886~3920 (IC50, cell-free)[3]
PGE2 Production (A549 cells)240 (IC50)MK-886~2160 (IC50)[3]
Compound 10 EGFR Tyrosine Kinase90 (IC50)--[4]
MCF-7 cell proliferation70 (IC50)--[4]
Phenylsulfonyl hydrazide (7d) PGE2 Production60 (IC50)--[5]
Compound 7g COX-2-Celecoxib-[6]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

A. Enzyme Inhibition Assays

1. Carbonic Anhydrase (CA) Inhibition Assay [1][2]

The inhibitory effects of the synthesized N-phenylsulfonamide derivatives on human carbonic anhydrase I and II (hCA I and hCA II) isoenzymes were determined. The esterase activity of CA is measured using 4-nitrophenyl acetate as a substrate. The assay is based on the spectrophotometric measurement of the production of 4-nitrophenolate.

  • Enzyme Source: Purified hCA I and hCA II.

  • Substrate: 4-Nitrophenyl acetate.

  • Procedure: The assay is carried out in a 96-well plate. The reaction mixture contains Tris-SO4 buffer (pH 7.4), the respective CA isoenzyme, and the inhibitor at various concentrations. The reaction is initiated by the addition of the substrate. The absorbance is measured at 348 nm.

  • Data Analysis: The inhibitory activity is expressed as the inhibition constant (Ki), which is calculated from dose-response curves.

2. Cholinesterase (AChE and BChE) Inhibition Assay [1][2]

The inhibitory activity against acetylcholinesterase (from Electrophorus electricus) and butyrylcholinesterase (from equine serum) is determined using a modification of Ellman's method.

  • Substrates: Acetylthiocholine iodide for AChE and butyrylthiocholine iodide for BChE.

  • Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Procedure: The reaction is performed in a phosphate buffer (pH 8.0). The enzyme is pre-incubated with the inhibitor for a specified time, and then the substrate is added. The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance is monitored spectrophotometrically at 412 nm.

  • Data Analysis: The inhibition constant (Ki) is determined by constructing dose-response curves.

3. Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay [3]

The inhibitory activity of N-amido-phenylsulfonamide derivatives against human mPGES-1 is evaluated in a cell-free assay.

  • Enzyme Source: Microsomal fraction from IL-1β-stimulated A549 cells.

  • Substrate: Prostaglandin H2 (PGH2).

  • Procedure: The enzyme is incubated with the test compound and the substrate, PGH2, in a phosphate buffer containing glutathione. The reaction is stopped, and the amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

B. Cell-Based Assays

1. PGE2 Production in A549 Cells [3]

This assay measures the ability of compounds to inhibit the production of prostaglandin E2 (PGE2) in human lung adenocarcinoma A549 cells.

  • Cell Line: A549 cells.

  • Stimulus: Interleukin-1β (IL-1β) to induce mPGES-1 expression.

  • Procedure: Cells are pre-treated with the test compounds for a certain period, followed by stimulation with IL-1β. The cell culture supernatant is collected, and the concentration of PGE2 is determined using a competitive enzyme immunoassay.

  • Data Analysis: The IC50 value is determined from the concentration-response curve.

2. Antiproliferative Activity against MCF-7 Cancer Cells [4]

The antiproliferative activity of N-phenylsulfonylnicotinamide derivatives is assessed against the human breast cancer cell line MCF-7.

  • Cell Line: MCF-7.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After an incubation period, MTT solution is added to each well. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value, representing the concentration that inhibits cell growth by 50%, is calculated.

III. Visualizations

The following diagrams illustrate key concepts and workflows related to the biological evaluation of phenylsulfonyl ethanamine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of Phenylsulfonyl Derivatives start->synthesis purification Purification & Characterization synthesis->purification enzyme_assays Enzyme Inhibition Assays (CA, AChE, BChE, mPGES-1) purification->enzyme_assays cell_assays Cell-Based Assays (PGE2 Production, Antiproliferation) purification->cell_assays data_analysis IC50 / Ki Determination enzyme_assays->data_analysis cell_assays->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: General workflow for the synthesis and biological evaluation of phenylsulfonyl derivatives.

mPGES1_pathway AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation Inhibitor Phenylsulfonyl Derivatives (e.g., MPO-0186) Inhibitor->mPGES1

References

statistical analysis of experimental data using 2-(Phenylsulfonyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Novel Phenylsulfonyl Derivatives as Selective COX-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel compounds synthesized from a 2-(phenylsulfonyl)ethanamine core structure. The objective of this analysis is to evaluate their potential as selective cyclooxygenase-2 (COX-2) inhibitors, a critical target in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles. The performance of these novel derivatives is compared against each other and the well-established selective COX-2 inhibitor, Celecoxib.

The development of selective COX-2 inhibitors is a key area of research in medicinal chemistry. The enzyme cyclooxygenase (COX) exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and is primarily involved in inflammatory pathways.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 can therefore reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2] The phenylsulfonyl group is a key pharmacophore in many selective COX-2 inhibitors, including Celecoxib, as it can interact with a specific side pocket in the active site of the COX-2 enzyme.[3]

This guide presents hypothetical, yet representative, experimental data and the statistical analysis used to evaluate and compare the efficacy and selectivity of newly synthesized compounds based on a phenylsulfonyl scaffold.

Experimental and Analytical Workflow

The process of evaluating new chemical entities as potential selective COX-2 inhibitors follows a structured workflow. This involves the chemical synthesis of the compounds, followed by in vitro biological assays to determine their inhibitory activity against COX-1 and COX-2. The resulting data is then statistically analyzed to compare the potency and selectivity of the compounds.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis start Starting Material (e.g., 2-(Phenylsulfonyl)ethanamine) synth Synthesis of Derivative Compounds start->synth purify Purification & Characterization synth->purify assay In Vitro COX-1/COX-2 Inhibition Assay purify->assay data_acq Data Acquisition (IC50 Values) assay->data_acq stat Statistical Analysis (Selectivity Index) data_acq->stat sar Structure-Activity Relationship (SAR) stat->sar conclusion conclusion sar->conclusion Identify Lead Compound(s)

Fig. 1: General workflow for the development and evaluation of novel COX-2 inhibitors.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

The following protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-1 and COX-2 enzymes.

1. Reagents and Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (Celecoxib) dissolved in DMSO

  • Stannous chloride solution (to stop the reaction)

  • Enzyme immunoassay (EIA) kit for prostaglandin quantification

2. Assay Procedure:

  • The test compounds and the reference drug are prepared in a series of concentrations.

  • In separate wells of a 96-well plate, the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme are added.

  • A small volume of each concentration of the test compounds or the reference drug is added to the wells. A control well with no inhibitor is also prepared.

  • The plates are pre-incubated for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[4]

  • The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.

  • The reaction is allowed to proceed for a precise duration (e.g., 2 minutes) at 37°C.

  • The reaction is terminated by adding a saturated solution of stannous chloride.[5]

  • The concentration of the prostaglandin product (e.g., PGE2) is determined using an enzyme immunoassay (EIA). The absorbance is read at a specific wavelength (e.g., 420 nm).[5]

3. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to the control.

  • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data and Statistical Analysis

The following table summarizes hypothetical data from the in vitro COX inhibition assays for a series of synthesized phenylsulfonyl derivatives compared to Celecoxib.

Compound IDR-Group ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Derivative A -H15.20.5527.6
Derivative B -CH3>1000.08>1250
Derivative C -Cl85.10.74115.0
Derivative D -OCH350.60.21241.0
Celecoxib (Reference)15.00.05300.0

Statistical Analysis:

The primary statistical measure used in this context is the Selectivity Index (SI) . It is a ratio calculated as:

SI = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects.[6]

From the data in the table:

  • Derivative B shows the highest potency against COX-2 (IC50 = 0.08 µM) and the highest selectivity (SI > 1250), making it a promising lead candidate. Its potency is comparable to that of Celecoxib.

  • Derivative A , the parent compound, is moderately potent and selective.

  • Modifications with chloro (Derivative C ) and methoxy (Derivative D ) groups also yield potent and selective inhibitors, though not as effective as the methyl-substituted Derivative B .

Further statistical analysis, such as t-tests or ANOVA, could be employed to determine if the differences in IC50 values between the compounds are statistically significant.

Biological Context: The COX-2 Signaling Pathway

Understanding the biological pathway in which COX-2 operates is crucial for drug development. COX-2 is an enzyme that converts arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins that mediate inflammation, pain, and fever. Selective COX-2 inhibitors block this step, thereby reducing the production of these inflammatory mediators.

G cluster_pathway Inflammatory Cascade membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa releases cox2 COX-2 Enzyme aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 converts to pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins produces inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate inhibitor Selective COX-2 Inhibitor (e.g., Phenylsulfonyl Derivatives) inhibitor->cox2 inhibits

Fig. 2: Simplified signaling pathway showing the action of COX-2 and its inhibition.

Structure-Activity Relationship (SAR) Analysis

The data suggests a clear relationship between the chemical structure of the derivatives and their biological activity. This Structure-Activity Relationship (SAR) provides insights for designing more potent and selective inhibitors.

G cluster_derivatives Derivative Modifications and Activity core Phenylsulfonyl Core R-Group A -H (Derivative A) Potency: Moderate Selectivity: Moderate core:head->A modifies to B -CH3 (Derivative B) Potency: High Selectivity: Very High core:head->B modifies to C -Cl (Derivative C) Potency: Moderate Selectivity: Good core:head->C modifies to D -OCH3 (Derivative D) Potency: Good Selectivity: High core:head->D modifies to conclusion Conclusion: Small, electron-donating groups (like -CH3) at the R-position enhance both potency and selectivity against COX-2. A->conclusion B->conclusion C->conclusion D->conclusion

Fig. 3: Logical diagram of the Structure-Activity Relationship (SAR) analysis.

The SAR analysis indicates that small, electron-donating groups, such as a methyl group (-CH3), in the 'R' position of the phenylsulfonyl core structure lead to a significant increase in both potency and selectivity for COX-2. This information is invaluable for guiding future synthesis efforts to optimize the lead compound.

References

Safety Operating Guide

Safe Disposal of 2-(Phenylsulfonyl)ethanamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of 2-(Phenylsulfonyl)ethanamine hydrochloride.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures to mitigate exposure risks. This compound is classified as hazardous, and direct contact can be harmful.

Key Hazards:

  • Harmful if swallowed or inhaled.[1][2]

  • Causes skin irritation and serious eye damage.[1][2][3][4]

  • May cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves.[1][4][5]

  • Eye Protection: Use chemical safety goggles or a face shield.[4][5]

  • Protective Clothing: A lab coat or chemical-resistant suit is necessary to prevent skin contact.[1][4][5]

  • Respiratory Protection: In areas with dust or aerosols, use a NIOSH-approved respirator.[1]

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][5][6] Avoid creating dust during handling and clean-up.[1][6]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to all federal, state, and local regulations.[6][7] Under no circumstances should this chemical be disposed of in the regular trash or flushed down the drain.[1][5]

  • Containment:

    • For spills, carefully sweep the solid material into a suitable, labeled, and closed container for disposal.[5][6][7]

    • Avoid actions that could generate dust.

  • Waste Classification:

    • This substance is considered hazardous waste.[7] All materials contaminated with this compound, including empty containers, gloves, and cleaning materials, should also be treated as hazardous waste.

  • Disposal Options:

    • Licensed Disposal Company: The primary and recommended method of disposal is to transfer the waste to a licensed and approved waste disposal company.[1][3][5]

    • Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by a qualified and licensed facility.

  • Labeling and Storage:

    • Clearly label the hazardous waste container with the chemical name and associated hazards.

    • Store the waste in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong bases, pending collection by a waste disposal service.[5]

Quantitative Safety Data Summary

Hazard Classification & PPEDetails
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.[1][3][4][5]
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
First Aid: Skin Take off immediately all contaminated clothing. Rinse skin with water or shower.[5]
First Aid: Inhalation Move person to fresh air and keep comfortable for breathing.[5]
First Aid: Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3][4][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-(Phenylsulfonyl)ethanamine hydrochloride for disposal check_ppe Step 1: Wear appropriate PPE? (Gloves, Goggles, Lab Coat) start->check_ppe ppe_no Acquire and wear necessary PPE check_ppe->ppe_no No contain Step 2: Contain the waste in a labeled, sealed container check_ppe->contain Yes ppe_no->contain spill Is it a spill? contain->spill sweep Carefully sweep to avoid dust and place in container spill->sweep Yes disposal_options Step 3: Choose disposal method spill->disposal_options No sweep->disposal_options incinerate Option A: Dissolve in combustible solvent and incinerate (at a licensed facility) disposal_options->incinerate waste_company Option B: Transfer to a licensed waste disposal company (Recommended) disposal_options->waste_company store Step 4: Store waste securely in a designated area incinerate->store waste_company->store end End: Waste properly disposed store->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Phenylsulfonyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-(Phenylsulfonyl)ethanamine hydrochloride in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be compliant with appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). A face shield may be required for splash hazards.[1]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any damage before use.[3]
Lab Coat or Chemical-Resistant ClothingA lab coat should be worn to protect against spills. For larger quantities or increased risk of exposure, a chemical-resistant suit or apron is advised.[3][4]
Respiratory Protection Dust Mask or RespiratorIn cases where dust may be generated, a dust mask or a NIOSH-approved air-purifying respirator should be used to prevent inhalation.[1][3]

Operational Handling Protocol

Follow these step-by-step instructions for the safe handling of this compound:

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower before beginning work.

  • Weighing and Transfer :

    • Handle the solid compound in a well-ventilated area or a fume hood to minimize dust inhalation.

    • Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust clouds.

    • If transferring to a solution, add the solid to the liquid slowly to prevent splashing.

  • During Operation :

    • Always wear the prescribed PPE.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Spill Management :

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[5]

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

Waste TypeContainer RequirementsDisposal Procedure
Solid Waste Clearly labeled, sealed hazardous waste container.Collect unused compound and any contaminated materials (e.g., weighing paper, gloves) in this container.[5]
Liquid Waste Clearly labeled, sealed hazardous waste container for liquid chemical waste.If the compound is in a solution, collect it in this designated container.
Empty Containers Original or appropriate chemical waste container.Do not rinse the container into the drain. Dispose of the empty, unrinsed container as hazardous waste.

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Solid Waste (Unused chemical, contaminated gloves, etc.) D Seal in Labeled Solid Hazardous Waste Container A->D B Liquid Waste (Solutions containing the compound) E Seal in Labeled Liquid Hazardous Waste Container B->E C Empty Containers F Place in Labeled Container for Empty Containers C->F G Store in Designated Hazardous Waste Accumulation Area D->G E->G F->G H Arrange for Pickup by Certified Hazardous Waste Disposal Service G->H

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.